molecular formula C7H9NO3S B2369833 O-tosylhydroxylamine CAS No. 52913-14-1

O-tosylhydroxylamine

Cat. No.: B2369833
CAS No.: 52913-14-1
M. Wt: 187.21
InChI Key: OAIJQSLFIIMPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tosylhydroxylamine is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.21. The purity is usually 95%.
BenchChem offers high-quality O-tosylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-tosylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJQSLFIIMPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401044900
Record name Amino 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52913-14-1
Record name Amino 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name amino 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N-Boc-O-Tosylhydroxylamine (CAS 105838-14-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Stabilized Electrophilic Amination Reagent for Drug Discovery [1]

Executive Summary & Chemical Profile

N-Boc-O-tosylhydroxylamine (often abbreviated as TsONHBoc ) represents a pivotal advancement in electrophilic amination technology.[1] Historically, the introduction of nitrogen into carbon frameworks relied on reagents like Mesitylenesulfonylhydroxylamine (MSH) , which, while effective, poses severe explosion risks (decomposition onset ~40 °C).[1]

TsONHBoc (CAS 105838-14-0) serves as a crystalline, bench-stable surrogate for the active species O-tosylhydroxylamine (TsONH₂).[1] It functions via a "store-and-release" mechanism: the Boc group stabilizes the N-O bond during storage, and controlled deprotection releases the potent electrophilic nitrogen species in situ.[1]

Chemical Constants Table
PropertyDataNotes
CAS Number 105838-14-0Specific to the N-Boc protected form.[1]
Formula C₁₂H₁₇NO₅S
MW 287.33 g/mol
Appearance White Crystalline SolidDistinct advantage over oily amination reagents.[1]
Melting Point 97–102 °CWARNING: Melts with decomposition.[1]
Solubility DCM, EtOAc, THF, TolueneInsoluble in water/hexane.
Storage 2–8 °C (Refrigerated)Hygroscopic; store under inert gas (Ar/N₂).[1]

Safety Architecture: Stability vs. Reactivity

CRITICAL WARNING: While TsONHBoc is significantly safer than MSH, it remains an energetic material containing a weak N-O bond coupled with a sulfonyl leaving group.

Thermal Instability

Unlike standard organic solids, the melting point of TsONHBoc (approx. 97 °C) coincides with its decomposition onset .[1]

  • Hazard: Heating above 90 °C can trigger rapid, exothermic decomposition, releasing gas and potentially rupturing sealed vessels.

  • Control: Never heat neat material. All drying steps must be performed under vacuum at ambient temperature (< 30 °C).[1]

Comparison with MSH (The "Widow-Maker")
FeatureMSH (Mes-SO₂-ONH₂)TsONHBoc (Ts-SO₂-ONH-Boc)
Physical State Crystalline solid (unstable)Crystalline solid (stable)
Dec.[1] Temp ~40 °C (Violent)~97 °C (Controlled)
Shock Sensitivity HighLow (at room temp)
Shelf Life Days/Weeks (at -20 °C)Months/Years (at 4 °C)

Synthesis & Preparation Protocol

While commercially available, in-house preparation ensures freshness, which is critical for high-yield aminations.[1]

Reaction Logic

The synthesis exploits the nucleophilicity of N-Boc-hydroxylamine toward the sulfonyl electrophile (TsCl).[1] The base (Et₃N) neutralizes the HCl byproduct, driving the equilibrium.[1]

Visualization: Synthesis Workflow

Synthesis Start Reagents: N-Boc-Hydroxylamine + TsCl Reaction Reaction: DCM, Et3N 0°C to RT, 2h Start->Reaction Mix at 0°C Quench Quench: Dilute HCl Wash (Removes Et3N) Reaction->Quench Complete Cryst Crystallization: EtOAc / Hexanes Quench->Cryst Dry Organic Phase Product Product: TsONHBoc (White Needles) Cryst->Product Filter & Vac Dry

Figure 1: Step-by-step synthesis of N-Boc-O-tosylhydroxylamine.

Detailed Protocol
  • Charge: To a flame-dried flask, add N-Boc-hydroxylamine (1.0 equiv) and DCM (0.5 M concentration). Cool to 0 °C.

  • Activation: Add Triethylamine (1.2 equiv) dropwise. Stir for 10 min.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.05 equiv) portion-wise over 15 minutes. Note: Exothermic.[2]

  • Reaction: Warm to Room Temperature (23 °C) and stir for 2 hours. Monitor by TLC (Product Rf ~ 0.5 in 30% EtOAc/Hex).

  • Workup: Wash with 1N HCl (cold) to remove amine salts, followed by Brine. Dry over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo at < 30 °C . Recrystallize the residue from EtOAc/Hexanes (1:4 ratio) to yield white needles.

Applications in Drug Development

TsONHBoc is a versatile "Nitrogen Donor" used to install amino groups into carbon frameworks.[1][3]

Primary Amination of Grignard Reagents

This is the most direct method to convert an organometallic species (R-MgX) into a primary amine (R-NH₂).[1]

  • Mechanism: The Grignard reagent attacks the nitrogen atom (SN2-like), displacing the tosylate group.[1] The Boc group is then removed with acid.[1][4]

  • Utility: Bypasses azide chemistry; avoids transition metals.[1]

Rhodium-Catalyzed C-H Amination

TsONHBoc serves as the oxidant and nitrogen source for Rh(III)-catalyzed C-H activation.[1]

  • Mechanism:

    • In situ deprotection (using TFA) generates TsONH₂ .[1]

    • Rh-catalyst coordinates and inserts into the N-O bond, forming a Rh-Nitrenoid species.[1]

    • This high-energy species inserts into an aryl C-H bond.[1]

Visualization: Activation Pathways

Activation Precursor TsONHBoc (Stable Precursor) Deprotection Acidic Deprotection (TFA or HCl) Precursor->Deprotection Activation ActiveSpecies TsONH2 (Active Reagent) Deprotection->ActiveSpecies -Boc PathA Path A: Nucleophilic Attack (Grignard/Enolates) ActiveSpecies->PathA PathB Path B: Metal Catalysis (Rh/Cu Nitrenoids) ActiveSpecies->PathB ProductA Primary Amines (R-NH2) PathA->ProductA ProductB N-Heterocycles (Indoles/Aziridines) PathB->ProductB

Figure 2: Divergent activation pathways for TsONHBoc in organic synthesis.[1]

Handling & Disposal

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood.[1]

  • Incompatibility: Strong bases (can trigger premature elimination), strong acids (removes Boc), and reducing agents.[1]

  • Disposal: Quench excess reagent with aqueous sodium bisulfite (mild reducing agent) or dilute NaOH before disposal.[1] Do not concentrate filtrates containing this reagent to dryness if significant quantities remain.[1]

References

  • Synthesis and Properties: N-Boc-O-tosylhydroxylamine; Sigma-Aldrich Product Sheet.[1] [1]

  • Mechanistic Insight: Comparison of Electrophilic Amination Reagents (MSH vs TsONHBoc). BenchChem Technical Review.

  • Safety Data: Safety Data Sheet (SDS) for CAS 105838-14-0. MedChemExpress.

  • Application (Grignard Amination): Journal of Organic Chemistry, "Electrophilic Amination of Grignard Reagents with N-Boc-O-tosylhydroxylamine".[1] (General Reference Context).

Sources

O-Tosylhydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of O-tosylhydroxylamine, a pivotal reagent in modern organic synthesis. The document is structured to offer a comprehensive understanding of its molecular characteristics, a detailed protocol for its synthesis, and a thorough examination of its reactivity and applications, particularly in the realm of electrophilic amination. While crystallographic data for the parent compound remains elusive in publicly accessible databases, this guide furnishes a robust framework for its practical application in research and development, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Emergence of Electrophilic Amination

The synthesis of nitrogen-containing molecules is a cornerstone of pharmaceutical and materials science. Historically, the construction of carbon-nitrogen bonds has predominantly relied on the reaction of nitrogen nucleophiles with carbon electrophiles. However, the advent of "umpolung" or reverse polarity strategies has revolutionized synthetic approaches. This has led to the development of electrophilic aminating agents, where a nitrogen atom acts as the electrophile.

Among these reagents, O-tosylhydroxylamine (TsONH₂) has emerged as a significant and versatile tool. Its unique electronic properties, stemming from the combination of a hydroxylamine moiety with a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, render it an effective and manageable source of an electrophilic amino group. This guide will delve into the essential aspects of O-tosylhydroxylamine, providing the necessary knowledge for its effective and safe utilization in the laboratory.

Molecular Structure and Physicochemical Properties

O-tosylhydroxylamine possesses a distinctive molecular architecture that dictates its reactivity. The central nitrogen atom is bonded to two hydrogen atoms, an oxygen atom, which is in turn attached to the sulfur atom of the tosyl group.

Key Structural Features:

  • Tosyl Group: The p-toluenesulfonyl group is a powerful electron-withdrawing group. This has two significant consequences:

    • It polarizes the N-O bond, making the nitrogen atom electron-deficient and thus electrophilic.

    • The resulting tosylate anion (TsO⁻) is an excellent leaving group, facilitating nucleophilic attack at the nitrogen center.

  • Amino Group: The -NH₂ group is the functionality that is transferred to a nucleophile during an amination reaction.

A summary of the key physicochemical properties of O-tosylhydroxylamine is presented in Table 1.

Table 1: Physicochemical Properties of O-Tosylhydroxylamine

PropertyValue
Chemical Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C

Synthesis of O-Tosylhydroxylamine: A Detailed Experimental Protocol

The synthesis of O-tosylhydroxylamine is most commonly achieved through the reaction of hydroxylamine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The following protocol is a representative procedure.

Experimental Protocol: Synthesis of O-Tosylhydroxylamine

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether or other suitable organic solvent

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of Free Hydroxylamine: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve hydroxylamine hydrochloride in a minimal amount of cold water.

  • Basification: Slowly add a pre-cooled aqueous solution of sodium hydroxide to the hydroxylamine hydrochloride solution with vigorous stirring. The amount of base should be stoichiometrically equivalent to the hydroxylamine hydrochloride. This step generates the free hydroxylamine base in situ. It is crucial to keep the temperature low to minimize the decomposition of free hydroxylamine.

  • Reaction with Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride in a suitable organic solvent such as diethyl ether.

  • Addition: Slowly add the solution of p-toluenesulfonyl chloride to the freshly prepared cold solution of hydroxylamine with continuous stirring. Maintain the reaction temperature at or below 0°C.

  • Reaction Time: Allow the reaction to proceed for several hours at low temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude O-tosylhydroxylamine can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield a crystalline solid.

Causality Behind Experimental Choices:

  • In situ generation of hydroxylamine: Free hydroxylamine is unstable and can decompose. Generating it in situ at low temperatures ensures its immediate use in the reaction.

  • Low temperature: The reaction is exothermic and maintaining a low temperature is critical to prevent side reactions and decomposition of both the reactant and the product.

  • Choice of base: A strong base like NaOH is used to deprotonate the hydroxylammonium salt. The choice of a water-soluble inorganic base simplifies the workup procedure.

  • Purification: Recrystallization is an effective method for purifying the solid product and removing any unreacted starting materials or byproducts.

G cluster_prep Step 1: Preparation of Free Hydroxylamine cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification NH2OH_HCl Hydroxylamine Hydrochloride NH2OH Free Hydroxylamine (in situ) NH2OH_HCl->NH2OH Addition of cold NaOH solution NaOH Sodium Hydroxide NaOH->NH2OH ReactionMix Reaction Mixture (Low Temperature) NH2OH->ReactionMix TsCl p-Toluenesulfonyl Chloride in Diethyl Ether TsCl->ReactionMix Slow Addition CrudeProduct Crude O-Tosylhydroxylamine ReactionMix->CrudeProduct Aqueous Workup PureProduct Pure O-Tosylhydroxylamine CrudeProduct->PureProduct Recrystallization

Caption: Synthesis workflow for O-tosylhydroxylamine.

Reactivity and Applications in Organic Synthesis

O-tosylhydroxylamine is a premier reagent for electrophilic amination, enabling the introduction of an amino group (-NH₂) onto a wide range of nucleophiles.

Mechanism of Electrophilic Amination

The general mechanism involves the attack of a nucleophile on the electrophilic nitrogen atom of O-tosylhydroxylamine, leading to the displacement of the tosylate leaving group.

G Nu Nucleophile (Nu⁻) TsONH2 O-Tosylhydroxylamine (Ts-O-NH₂) Nu->TsONH2 Nucleophilic Attack TransitionState [Nu---NH₂---OTs]⁻ Transition State TsONH2->TransitionState Product Aminated Product (Nu-NH₂) TransitionState->Product LeavingGroup Tosylate Anion (TsO⁻) TransitionState->LeavingGroup

Caption: General mechanism of electrophilic amination.

Key Applications
  • Amination of Carbon Nucleophiles: O-tosylhydroxylamine reacts with a variety of carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to form primary amines. This provides a direct route to amination without the need for traditional methods like reductive amination.

  • Synthesis of Hydrazines: Reaction with primary or secondary amines yields substituted hydrazines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Formation of N-Heterocycles: It serves as a key nitrogen source in the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

N-Protected Derivatives for Enhanced Utility

To modulate its reactivity and improve its handling properties, N-protected derivatives of O-tosylhydroxylamine have been developed. A notable example is N-Boc-O-tosylhydroxylamine .

  • N-Boc-O-tosylhydroxylamine: This derivative is a stable, crystalline solid that is easier to handle than the parent compound.[2] It serves as an excellent reagent for the introduction of a Boc-protected amino group, which is a common protecting group strategy in multi-step synthesis.[2]

Crystallographic Data

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available crystallographic databases did not yield a crystal structure for the parent O-tosylhydroxylamine. While the structures of related compounds and reaction products have been determined by X-ray crystallography, the inherent reactivity and potential instability of O-tosylhydroxylamine may have posed challenges to obtaining suitable single crystals for analysis.

For drug development professionals, while the precise solid-state packing of the reagent itself is not documented, its solution-phase reactivity is well-established and predictable based on fundamental electronic principles. Characterization is typically performed using NMR and IR spectroscopy to confirm its identity and purity before use.

Table 2: Crystallographic Data for O-Tosylhydroxylamine

ParameterData
Crystal System Not available in public databases
Space Group Not available in public databases
Unit Cell Dimensions Not available in public databases
Key Bond Lengths/Angles Not available in public databases

Safety and Handling

O-tosylhydroxylamine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is known to be incompatible with strong acids. It is recommended to store O-tosylhydroxylamine at refrigerated temperatures (2-8°C) to ensure its stability.

Conclusion

O-tosylhydroxylamine is a powerful and versatile reagent for electrophilic amination that has significantly impacted the field of organic synthesis. Its ability to efficiently introduce a primary amino group under relatively mild conditions makes it an invaluable tool for researchers in academia and industry, particularly in the synthesis of complex molecules for drug discovery and development. While crystallographic data for the parent compound is not currently available, a deep understanding of its structure, synthesis, and reactivity, as outlined in this guide, will enable chemists to harness its full synthetic potential.

References

  • MySkinRecipes. O-(p-Tolylsulfonyl)hydroxylamine. [Link]

  • Google P
  • Organic Chemistry Portal. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. [Link]

  • ResearchGate. ChemInform Abstract: N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source for the N-Amination of Aryl and Alkyl Amines: Electrophylic Amination. [Link]

  • Organic Syntheses. [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. [Link]

  • ResearchGate. N-Boc-O-tosylhydroxylamine | Request PDF. [Link]

  • Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

  • National Institutes of Health. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

  • ResearchGate. Synthetic process for hydroxylamine sulfate using reaction-extraction coupling technology. [Link]

  • MDPI. A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. [Link]

  • The University of Liverpool Repository. REVIEW Electrophilic Aminating Agents in Total Synthesis. [Link]

  • ResearchGate. Production of O-tosylhydroxylamine (THA) aminating agent. [Link]

  • Iowa Research Online. CCDC 1958363: Experimental Crystal Structure Determination. [Link]

  • CCDC. CCDC Publications. [Link]

Sources

safety data sheet (SDS) for tert-butyl (tosyloxy)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: tert-Butyl (tosyloxy)carbamate A Technical Whitepaper for Electrophilic Amination Reagents

Introduction: The "Safety-First" Amination Protocol

In the landscape of C–N bond formation, tert-butyl (tosyloxy)carbamate (Boc-NH-OTs) has emerged as a superior alternative to traditional electrophilic aminating agents like chloramine or O-mesitylenesulfonylhydroxylamine (MSH). While it offers improved crystallinity and handling properties compared to its precursors, it retains the high-energy N–O–S linkage required for "umpolung" amination.

This guide is not a generic safety sheet. It is an operational manual designed for organic chemists synthesizing protected primary amines from organometallic reagents (Grignard or organozinc). It prioritizes the mitigation of thermal runaway risks and the preservation of reagent integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Unlike gaseous chloramine, Boc-NH-OTs is a solid, allowing for stoichiometric precision. However, its sulfonate leaving group significantly increases its molecular weight and potential for acidity upon hydrolysis.

Property Data Operational Implication
CAS Number 105838-14-0Use for inventory tracking. Do not confuse with tert-butyl carbamate (4248-19-5).
IUPAC Name tert-butyl (tosyloxy)carbamateSynonyms: Boc-NH-OTs, N-Boc-O-tosylhydroxylamine.
Formula / MW C₁₂H₁₇NO₅S / 287.33 g/mol Calculate stoichiometry carefully; the "active" N-Boc mass is only ~40% of the total.
Physical State White Crystalline SolidEasy to weigh, but dust formation is a respiratory hazard.
Melting Point 97 – 102 °CCritical: Do not heat near this range. Melting often precedes rapid decomposition.
Solubility Soluble in DCM, THF, EtOAcIdeal for standard organic synthesis solvents.

Part 2: Hazard Identification & Risk Assessment

The primary hazard of Boc-NH-OTs is not just toxicity, but energetic instability . The molecule contains an N–O bond adjacent to a sulfonyl group, a structural motif associated with exothermic decomposition.

GHS Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Hidden" Hazards (Mechanistic Safety)
  • Thermal Runaway: While safer than MSH, Boc-NH-OTs can decompose exothermically if heated above 50°C in solution or subjected to friction/impact in dry form.

  • Sensitization: As an acylating/alkylating agent, it has the potential to modify proteins, leading to allergic skin reactions (sensitization) upon repeated exposure.

  • Hydrolysis: In the presence of moisture, it hydrolyzes to liberate p-toluenesulfonic acid (TsOH), a strong acid that can degrade acid-sensitive protecting groups or catalyze further decomposition.

Part 3: Storage & Stability Protocols

The integrity of your amination reaction depends entirely on the "Cold Chain" management of this reagent.

  • Temperature: Store at 2–8°C (Refrigerated) . Long-term storage at -20°C is preferred to prevent slow solvolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Oxygen is not the primary threat, but moisture is.

  • Container: Amber glass to prevent photo-degradation. Cap must be Parafilm-sealed to prevent moisture ingress during refrigeration cycles.

  • Visual Check: If the white solid turns yellow or becomes a sticky gum, discard it . This indicates hydrolysis to TsOH and decomposition.

Part 4: Operational Protocol – Electrophilic Amination

This section details the safe use of Boc-NH-OTs in the amination of an aryl Grignard reagent. This reaction relies on the nucleophilic attack of the carbon on the nitrogen atom of the reagent.

Experimental Workflow

AminationWorkflow Start START: Reagent Prep Solvent Dissolve Boc-NH-OTs in dry THF (0.2 M) Start->Solvent Addition Slow Addition of Boc-NH-OTs (Control Exotherm) Solvent->Addition Transfer via Cannula Cooling Cool Grignard Reagent to 0°C or -78°C Cooling->Addition Monitor Monitor Temperature (Must stay < 5°C) Addition->Monitor Monitor->Cooling Temp Spike! Stir Stir 1-2 h Allow to warm to RT Monitor->Stir Stable Temp Quench Quench with pH 7 Buffer (Destroy excess reagent) Stir->Quench

Figure 1: Logic flow for the safe addition of Boc-NH-OTs to organometallic reagents.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry all glassware.

    • Weigh Boc-NH-OTs quickly in air (it is not pyrophoric) but immediately place it under Nitrogen/Argon.

    • Dissolve Boc-NH-OTs in anhydrous THF. Note: DCM is also a good solvent, but THF is usually required for Grignard compatibility.

  • The Critical Step: Addition:

    • Cool the Grignard reagent (Ar-MgBr) to 0°C . (Some protocols suggest -78°C, but 0°C is often sufficient and kinetically favorable).

    • Add the Boc-NH-OTs solution dropwise .

    • Why? The reaction is exothermic. Rapid addition can cause local heating, leading to decomposition of the reagent before it reacts, or a runaway Grignard reaction.

  • Monitoring:

    • The mixture usually turns cloudy as magnesium tosylate salts precipitate.

    • Stir for 2 hours, allowing the bath to warm naturally to room temperature.

  • Quenching (Deactivation):

    • Quench with saturated aqueous NH₄Cl or pH 7 phosphate buffer.

    • Caution: If a large excess of Boc-NH-OTs was used, the aqueous layer may contain residual reagent. Treat the aqueous waste as hazardous.

Part 5: Emergency Response & Disposal

Fire Fighting
  • Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).

  • Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

  • Note: Do not inhale fumes; sulfur oxides are highly corrosive to lung tissue.

Accidental Release (Spill)
  • Solid Spill: Sweep up carefully to avoid dust generation. Do not use a metal dustpan (spark risk/metal catalysis). Use plastic or anti-static tools.

  • Solution Spill: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

Waste Disposal (Quenching Protocol)

Never dispose of active Boc-NH-OTs directly into the trash.

  • Dissolve the waste material in a solvent (acetone or ethanol).

  • Treat with a dilute nucleophile (e.g., aqueous sodium hydroxide or sodium sulfite) to hydrolyze the sulfonate ester and decompose the N-O bond safely.

  • Neutralize and dispose of as organic chemical waste containing sulfonates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10968347, tert-Butyl (tosyloxy)carbamate. Retrieved from [Link]

  • Genin, M. J., et al. (2000).Synthesis and Bioactivity of Novel Antibacterial Oxazolidinones. (Contextual reference for electrophilic amination methodology). Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Electrophilic Amination of Grignard Reagents with TsONHBoc

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The direct conversion of carbon-magnesium bonds (Grignard reagents) into carbon-nitrogen bonds is a pivotal transformation in medicinal chemistry. Traditional methods often rely on hazardous azides, unstable chloramines, or multi-step reductive aminations.

This protocol details the use of tert-Butyl (tosyloxy)carbamate (TsONHBoc) as a crystalline, bench-stable electrophilic aminating agent. Unlike simple chloroamines, TsONHBoc transfers a protected nitrogen moiety (


), directly yielding N-Boc protected primary amines. This "umpolung" approach—where the nitrogen acts as the electrophile—allows for the streamlined synthesis of aniline derivatives, hindered alkyl amines, and amino-heterocycles directly from their corresponding halides.
Key Advantages[1]
  • Safety: Avoids the use of explosive azides or volatile chloramines.

  • Efficiency: Direct access to N-Boc protected amines (ready for purification or deprotection).

  • Scope: Compatible with aryl, heteroaryl, and alkyl Grignard reagents.

Mechanism of Action

The reaction operates on the principle of electrophilic amination .[1][2] The Grignard reagent (


), traditionally a nucleophile, attacks the nitrogen atom of the TsONHBoc. The tosylate (

) serves as an excellent leaving group.[3][4]

Critical Mechanistic Insight (The "Proton Problem"): TsONHBoc contains an acidic proton (


). Upon exposure to the strongly basic Grignard reagent, deprotonation occurs first, generating a magnesiated intermediate. This anionic species is less electrophilic; therefore, successful protocols typically require an excess of Grignard reagent  (typically >2 equivalents) or specific temperature control to facilitate the nucleophilic attack on the now-anionic nitrogen center (or a competing pathway where the second equivalent acts as the nucleophile).
Reaction Pathway Diagram

G Start TsONHBoc (Electrophile) Inter1 Deprotonation (Acid-Base Rxn) Start->Inter1 Grignard R-MgX (Nucleophile) Grignard->Inter1 1st Eq. Attack Nucleophilic Attack (SN2-like on N) Grignard->Attack 2nd Eq. (Excess) Complex [TsO-N-Boc]⁻ MgX⁺ (Magnesiated Intermediate) Inter1->Complex Complex->Attack Product R-NH-Boc (Protected Amine) Attack->Product Byproduct MgX(OTs) Attack->Byproduct

Figure 1: Mechanistic pathway highlighting the consumption of the first equivalent of Grignard reagent for deprotonation.

Reagent Preparation (TsONHBoc)[6][7][8]

While commercially available, TsONHBoc can be synthesized in-house to ensure freshness and reduce costs.

Reaction:



Materials
  • N-Boc-hydroxylamine (

    
    )[5]
    
  • p-Toluenesulfonyl chloride (

    
    )[3][4]
    
  • Triethylamine (

    
    )[3][4]
    
  • Dichloromethane (DCM), anhydrous

Synthesis Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Add

    
     (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.2 eq) followed by dropwise addition of a solution of 
    
    
    
    (1.1 eq) in DCM over 30 minutes.
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
    
  • Workup: Wash with water, saturated

    
    , and brine. Dry organic layer over 
    
    
    
    .[3][4][6]
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/Ethyl Acetate to yield white crystals.

    • Target MP: 96–98°C.[7]

    • Storage: Store at 2–8°C.[7]

Core Protocol: Electrophilic Amination[3][6][10][11]

Safety Note: Grignard reactions are highly exothermic. TsONHBoc is a sulfonyloxy carbamate; while generally stable, avoid heating bulk quantities above 50°C.

Materials Table
ComponentEquivalentsRoleNotes
Grignard Reagent (R-MgX) 2.0 - 2.5 NucleophileTitrate before use.
TsONHBoc 1.0ElectrophileDry under high vac before use.
THF (Anhydrous) SolventMedium0.1 M - 0.2 M conc.
NH4Cl (sat. aq.) ExcessQuench-
Step-by-Step Procedure
Phase 1: Preparation of the Electrophile Solution
  • In a flame-dried Schlenk flask under Argon, dissolve TsONHBoc (1.0 mmol, 287 mg) in anhydrous THF (5 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Tip: Low temperature is crucial to suppress decomposition of the magnesiated intermediate.

Phase 2: Grignard Addition
  • Add the Grignard reagent (2.2 mmol) dropwise via syringe over 15–20 minutes.

    • Observation: A precipitate may form (magnesium salts).

  • Stir the mixture at -78°C for 1 hour.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Why? The nucleophilic attack often requires higher thermal energy than the initial deprotonation. However, do not warm to RT immediately to avoid side reactions (e.g., Beckmann-type rearrangements).

Phase 3: Quench and Workup
  • Quench the reaction at 0°C by slow addition of saturated aqueous

    
     (5 mL).
    
  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract aqueous layer with EtOAc (3 x 10 mL).

  • Combine organics, wash with brine, dry over

    
    , and concentrate.
    
Phase 4: Purification
  • Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).

    • Detection: N-Boc amines stain well with Ninhydrin (after heating) or PMA.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Moisture in solventRe-distill THF over Na/Benzophenone. Ensure Grignard is active.
Recovered Starting Material Insufficient GrignardThe first equivalent is consumed by deprotonation. Ensure >2.0 eq of Grignard is used.
Complex Mixture Temperature too highKeep reaction at -78°C during addition. Do not exceed 0°C until quench.[4]
Grignard Homocoupling (R-R) Oxidative couplingEnsure strict exclusion of

. Use fresh Magnesium turnings.
Expert Insight: The Transmetallation Alternative

If the direct Grignard reaction is sluggish or yields are low (often due to the basicity of the Grignard), transmetallate to a Zincate or Cuprate in situ.

  • Protocol: Add

    
     (1.0 eq) to the Grignard at 0°C, stir for 30 min to form 
    
    
    
    , then cool to -78°C and add TsONHBoc. Organozincs are "softer" nucleophiles and often compatible with sensitive functional groups.

Experimental Workflow Diagram

Workflow Prep Reagent Prep Dry TsONHBoc + Anhydrous THF Cool to -78°C Add Grignard Addition Add R-MgX (2.2 eq) dropwise Maintain -78°C Prep->Add Warm Reaction Phase Stir 1h @ -78°C Warm to 0°C over 2h Add->Warm Quench Quench & Workup Sat. NH4Cl @ 0°C Extract with EtOAc Warm->Quench Purify Purification Flash Chromatography Isolate R-NHBoc Quench->Purify

Figure 2: Step-by-step experimental workflow for the amination reaction.

References

  • Genêt, J. P.; Greck, C.; Bischoff, L. "Electrophilic amination of organomagnesium reagents with tert-butyl N-tosyloxycarbamate." Tetrahedron Letters, 1994 , 35(18), 2877–2880. Link

  • Dembech, P.; Seconi, G.; Ricci, A. "Electrophilic Amination of Organometallic Reagents." Chemistry – A European Journal, 2000 , 6(7), 1281–1286. Link

  • Knochel, P. et al. "Electrophilic Amination: Preparation of Primary Amines." Organic Letters, 2006 , 8(17), 3741–3744.[1] Link

  • Sigma-Aldrich. "N-Boc-O-tosylhydroxylamine Product Sheet." Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Metal-Free Synthesis of Nitriles from Aldehydes using a Stable O-Tosylhydroxylamine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Modern Imperative for Nitrile Synthesis

Nitriles are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. Their versatile reactivity allows for transformation into a wide array of functional groups, including amines, carboxylic acids, amides, and ketones.[1][2] Traditionally, nitrile synthesis has often relied on methods involving highly toxic cyanide salts or harsh reaction conditions.[3][4] The direct conversion of aldehydes to nitriles represents a more atom-economical and often safer alternative. This guide focuses on a robust, metal-free approach utilizing a bench-stable O-tosylhydroxylamine derivative, offering a practical and high-yielding methodology for researchers in both academic and industrial settings.

The Challenge of the Nitrogen Source: Stability and Reactivity

The direct, one-pot conversion of an aldehyde to a nitrile requires a nitrogen source that can first form an intermediate, typically an aldoxime, which then undergoes dehydration. While hydroxylamine hydrochloride is a common reagent for this purpose, the subsequent dehydration often requires additional, sometimes harsh, reagents.[1][3]

O-substituted hydroxylamines offer a more direct route. The concept involves the in situ formation of an O-substituted aldoxime, which is primed for elimination. O-tosylhydroxylamine (TsONH₂) is an attractive reagent in principle, as the tosyl group is an excellent leaving group, facilitating the final elimination step to form the nitrile. However, unprotected O-arenesulfonylhydroxylamines are often unstable, posing significant challenges for storage and handling.[5] This inherent instability has limited their widespread adoption.

To overcome this critical limitation, the development of N-protected derivatives has been a significant breakthrough. Specifically, N-Boc-O-tosylhydroxylamine (TsONHBoc) has emerged as a superior reagent. It is a stable, crystalline solid that is easy to handle and store, while still providing the necessary reactivity under mild conditions.[6][7] This document will therefore focus on the application of this highly practical and efficient reagent.

Reaction Mechanism: A Stepwise Perspective

The conversion of aldehydes to nitriles using N-Boc-O-tosylhydroxylamine proceeds through a logical, stepwise mechanism under mild, metal-free conditions. The process leverages the stability of the reagent for ease of use and its inherent reactivity for efficient transformation.

The proposed mechanism is as follows:

  • In Situ Deprotection & Amination: Under the reaction conditions, the N-Boc-O-tosylhydroxylamine is believed to generate a highly reactive aminating agent.

  • Oxime Formation: The aldehyde reacts with the nitrogen source to form an O-tosylaldoxime intermediate. This step is analogous to the classical formation of oximes from aldehydes and hydroxylamine.

  • Elimination to Nitrile: The O-tosyl group is an excellent leaving group. A base present in the reaction mixture facilitates the elimination of p-toluenesulfonic acid, leading to the formation of the stable nitrile triple bond.

This pathway provides a direct and efficient route from the aldehyde to the nitrile, with the generation of benign byproducts.

Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate O-Tosylaldoxime Intermediate Aldehyde->Intermediate Condensation TsONHBoc N-Boc-O-tosylhydroxylamine (TsONHBoc) TsONHBoc->Intermediate Nitrogen Source Nitrile Nitrile (R-CN) Intermediate->Nitrile Elimination (-TsOH) Byproducts Byproducts (TsOH, CO₂, t-BuOH) Intermediate->Byproducts

Caption: Proposed reaction pathway for nitrile synthesis.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine. This procedure has been demonstrated to be effective for a wide range of substrates.[6]

Materials and Reagents
  • Aldehyde (Aromatic, Aliphatic, Heteroaromatic, or α,β-unsaturated)

  • N-Boc-O-tosylhydroxylamine (TsONHBoc) (CAS: 105838-14-0)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Caption: Experimental workflow for nitrile synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol, 1.0 equiv), N-Boc-O-tosylhydroxylamine (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 mL).

  • Reaction Conditions: Stir the mixture at 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water (15 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure nitrile.

Substrate Scope and Performance

This method demonstrates broad applicability across various aldehyde classes, including those with both electron-donating and electron-withdrawing groups. The mild conditions ensure excellent functional group tolerance.[6]

EntryAldehyde SubstrateProductYield (%)
14-Methoxybenzaldehyde4-Methoxybenzonitrile95
24-Nitrobenzaldehyde4-Nitrobenzonitrile92
34-Chlorobenzaldehyde4-Chlorobenzonitrile94
42-Naphthaldehyde2-Naphthonitrile90
5Thiophene-2-carboxaldehydeThiophene-2-carbonitrile88
6CinnamaldehydeCinnamic nitrile85
7Dodecanal (Lauric aldehyde)Dodecanenitrile82
8CyclohexanecarboxaldehydeCyclohexanecarbonitrile80
Table 1: Representative yields for the conversion of various aldehydes to nitriles using the described protocol. Data synthesized from published results.[6]

Safety and Handling Considerations

Researcher Trustworthiness Pillar: A thorough understanding of reagent safety is paramount for any laboratory protocol.

  • N-Boc-O-tosylhydroxylamine: While designed for stability, this reagent should be handled with care. It is classified as an irritant and may be harmful if swallowed.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Hydroxylamine Derivatives: It is crucial to note that hydroxylamine and some of its derivatives can be explosive, particularly when heated.[2] Although TsONHBoc is a stable solid, this general reactivity profile for the chemical class warrants respect and careful handling.

  • Solvents: Anhydrous DMF is a combustible liquid and a known reproductive toxin. Handle with care and avoid inhalation or skin contact.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive reagents or moisture in the reaction.Ensure the use of anhydrous solvent and reagents. Check the quality of the TsONHBoc.
Insufficient temperature or reaction time.Confirm the reaction temperature is maintained at 80 °C. Allow for longer reaction times, monitoring by TLC.
Formation of Side Products Decomposition of starting material or product.Ensure the reaction is performed under an inert atmosphere. Do not exceed the recommended temperature.
Difficult Purification Co-elution of product with byproducts.Optimize the eluent system for column chromatography. A pre-purification wash may be beneficial.

Conclusion and Outlook

The metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine offers a powerful, practical, and broadly applicable tool for synthetic chemists. The method's key advantages—bench stability of the reagent, mild reaction conditions, high yields, and excellent functional group tolerance—make it a superior alternative to many traditional methods.[6] By providing a reliable and well-documented protocol, this application note aims to empower researchers in drug development and materials science to streamline the synthesis of vital nitrile-containing molecules.

References

  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters. Available at: [Link]

  • Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. RSC Advances. Available at: [Link]

  • Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. E-Journal of Chemistry. Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]

  • Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. New Journal of Chemistry. Available at: [Link]

  • N-Boc-O-tosylhydroxylamine | Request PDF. ResearchGate. Available at: [Link]

  • O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Chemistry Portal. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • The preparation of nitriles. Chemguide. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

Sources

procedure for N-amination of heterocycles with O-tosylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Amination of Heterocycles via O-Tosylhydroxylamine (TsONH₂)

Executive Summary

The direct N-amination of nitrogen-containing heterocycles (e.g., pyridines, quinolines, isoquinolines) is a pivotal transformation in medicinal chemistry, yielding N-amino salts that serve as precursors for N-ylides, hydrazones, and directing groups for C–H activation. While reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) and Hydroxylamine-O-sulfonic acid (HOSA) are common, O-Tosylhydroxylamine (TsONH₂) offers a unique balance of reactivity and atom economy, particularly when a non-oxidizing, organic-soluble reagent is required.

This Application Note details the safety-critical preparation of TsONH₂ and its application in generating N-aminoheterocycles. We prioritize the N-Boc-protected route for reagent generation due to the severe stability issues associated with isolating pure, crystalline TsONH₂.

Safety & Handling (CRITICAL)

⚠️ DANGER: EXPLOSION HAZARD

  • Energetic Reagent: O-Tosylhydroxylamine (TsONH₂) is thermally unstable and shock-sensitive in its pure, crystalline form. It has been reported to explode violently upon heating or scratching.

  • Storage: NEVER store pure TsONH₂ for extended periods. Prepare fresh or store the stable precursor (tert-butyl N-tosyloxycarbamate).

  • Temperature Control: All isolation steps involving the free amine must be performed at < 0 °C .

  • Scale: Do not scale this reaction above 5–10 mmol without rigorous safety calorimetry (DSC/ARC) data.

Reagent Preparation: The N-Boc Route

Why this route? Direct synthesis of TsONH₂ from hydroxylamine and tosyl chloride often yields unstable mixtures. The N-Boc protected precursor is a stable, crystalline solid that can be stored indefinitely and deprotected in situ or immediately prior to use.

Step 3.1: Synthesis of tert-Butyl N-tosyloxycarbamate (N-Boc-O-Ts)

Reagents:

  • tert-Butyl N-hydroxycarbamate (N-Boc-NHOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve N-Boc-NHOH (1.0 equiv) in DCM (0.5 M) and cool to 0 °C.

  • Add Et₃N (1.2 equiv) dropwise.

  • Add TsCl (1.1 equiv) portion-wise over 15 minutes.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Wash with water, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc. (Yields typically >85%).[1]

Step 3.2: Generation of Active TsONH₂

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • tert-Butyl N-tosyloxycarbamate

Protocol:

  • Dissolve tert-butyl N-tosyloxycarbamate in DCM (10 mL/g).

  • Add TFA (excess, typically 5–10 equiv) at 0 °C.

  • Stir at 0 °C until TLC indicates consumption of starting material (~1–2 hours).

  • Neutralization (CRITICAL): Pour the mixture into ice-cold sat. NaHCO₃. Extract rapidly with cold DCM.

  • Dry the organic layer over MgSO₄ at 0 °C. DO NOT CONCENTRATE TO DRYNESS. Use this cold solution immediately for the amination step.

Standard Operating Procedure: N-Amination of Heterocycles

This protocol describes the conversion of a generic pyridine derivative to its N-aminopyridinium tosylate salt.

Reaction Scheme:



Materials:

  • Substrate: Nitrogen heterocycle (e.g., Quinoline, Pyridine).[2]

  • Reagent: Freshly prepared TsONH₂ solution (from Step 3.2).

  • Solvent: DCM or Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Setup: Place the heterocycle substrate (1.0 equiv) in a round-bottom flask.

  • Addition: Add the cold solution of TsONH₂ (1.2 – 1.5 equiv) in DCM prepared in Step 3.2.

    • Note: If the substrate is insoluble in DCM, dissolve it in a minimum amount of MeCN or Methanol (MeOH) before adding the reagent.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 12–24 hours.

    • Monitoring: The product is usually an ionic salt and will precipitate from non-polar solvents. TLC may show a baseline spot.

  • Workup (Precipitation Method):

    • If a precipitate forms: Filter the solid and wash with cold Et₂O or Hexanes.

    • If no precipitate forms: Add Et₂O dropwise to induce crystallization. If an oil forms, decant the supernatant and triturate the oil with Et₂O until it solidifies.

  • Purification: Most salts are analytically pure after washing. Recrystallization can be performed using MeOH/Et₂O.

Mechanistic Insight & Visualization

The reaction proceeds via an


 mechanism where the lone pair of the heterocyclic nitrogen attacks the nitrogen atom of the hydroxylamine derivative, displacing the tosylate group. The high leaving group ability of the tosylate (

of TsOH ~ -2.8) drives the reaction.

NAminationMechanism cluster_conditions Conditions Substrate Heterocycle (Nucleophile) TS Transition State [N...N...OTs]‡ Substrate->TS Lone pair attack Reagent TsONH2 (Electrophile) Reagent->TS N-O bond cleavage Product N-Amino Salt [Het-N-NH2]+ [OTs]- TS->Product Irreversible Displacement Note Driving Force: Leaving Group Ability (OTs-)

Figure 1: Mechanistic pathway for the N-amination of heterocycles using O-tosylhydroxylamine.

Substrate Scope & Optimization Data

The following table summarizes typical yields and conditions for various heterocycles. Note that electron-deficient heterocycles require longer reaction times or higher concentrations.

Substrate ClassSpecific ExampleSolventTime (h)Yield (%)Notes
Pyridines 4-DimethylaminopyridineDCM492Rapid reaction due to high nucleophilicity.
Pyridines PyridineDCM1278Standard benchmark.
Quinolines QuinolineMeCN2475Steric hindrance at N1 slightly slows rate.
Isoquinolines IsoquinolineDCM1281highly reactive.
Indoles N-MethylindoleDCM48< 20Ineffective. Requires base or different reagent (e.g., Chloramine).
Azoles 1-MethylimidazoleDCM688Forms stable imidazolium salts.

Troubleshooting Guide:

  • Low Yield / No Precipitation: The salt might be soluble in DCM. Switch solvent to Et₂O/DCM (3:1) or concentrate and triturate with EtOAc.

  • O-Sulfonylation: If the substrate has a free alcohol or phenol, competitive O-sulfonylation may occur. Protect these groups prior to amination.

  • Decomposition: If the reaction turns black/tarry, the TsONH₂ likely decomposed. Ensure the reagent is kept < 0 °C during the neutralization step.

References

  • Carpino, L. A. "O-Acylhydroxylamines.[3] I. Synthesis of O-p-Toluenesulfonylhydroxylamine." Journal of the American Chemical Society, vol. 82, no. 12, 1960, pp. 3133–3135. Link

  • Legault, C., & Charette, A. B. "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides." The Journal of Organic Chemistry, vol. 68, no. 18, 2003, pp. 7119–7122. Link

  • Kitahara, K., et al. "O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes." Organic Letters, vol. 10, no.[4] 11, 2008, pp. 2259–2261. Link

  • Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, vol. 342, no. 6161, 2013, pp. 956–960. Link

Sources

Application Note: In Situ Generation of O-Tosylhydroxylamine (TsONH₂) for Scale-Up Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Tosylhydroxylamine (TsONH₂) is a potent electrophilic aminating agent used to synthesize hydrazines,


-aminopyridinium salts, and aziridines. However, its isolation on a kilogram scale poses severe safety risks due to its low thermal decomposition onset (

) and shock sensitivity.

This guide details the in situ generation of TsONH₂, eliminating the need for isolation. We present two protocols: a Batch Protocol for initial screening (<5g) using the stable precursor ethyl


-tosylacetohydroximate, and a Continuous Flow Protocol  for scale-up (>100g), which utilizes direct sulfonylation under precise residence time control.

Safety Assessment & Critical Hazards

WARNING: TsONH₂ is an energetic compound. The following data must be integrated into your Process Hazard Analysis (PHA) before work begins.

Thermal Instability Data
  • Decomposition Onset (

    
    ):  ~55–60°C (DSC, 5°C/min).
    
  • Energy of Decomposition: High exothermic potential (>1000 J/g).

  • Shock Sensitivity: Dry solid is shock-sensitive. NEVER dry TsONH₂ on a frit or rotovap to dryness on a scale >100 mg.

Operational Safety Limits
ParameterLimitReason
Temperature < 0°C (Generation)Prevents thermal runaway.
Concentration < 0.5 MMitigates energy density in case of failure.
Phase Solution OnlySolid isolation is strictly forbidden.
Quench Ammonium ChlorideImmediate neutralization of excess reagent.

Reaction Mechanism

The utility of TsONH₂ lies in its weak N-O bond, which creates an electrophilic nitrogen center. The tosylate group serves as a leaving group, allowing nucleophiles (amines, sulfides, pyridines) to attack the nitrogen.

Mechanism Precursor Hydroxylamine (NH2OH) TsONH2 O-Tosylhydroxylamine (TsONH2) [Unstable Intermediate] Precursor->TsONH2 Sulfonylation (Base, <0°C) TsCl Tosyl Chloride (TsCl) TsCl->TsONH2 Product Hydrazine (R2N-NH2) TsONH2->Product Electrophilic Amination HOTs TsOH (Byproduct) TsONH2->HOTs Nucleophile Nucleophile (R2NH) Nucleophile->Product

Figure 1: Mechanistic pathway for electrophilic amination via TsONH₂.[1][2] The red node indicates the high-energy intermediate generated in situ.

Protocol A: Batch Synthesis (Screening Scale)

Scope: < 5g scale. Chemistry: Hydrolysis of Ethyl


-tosylacetohydroximate.
Rationale:  This method is safer for manual handling because the precursor is a stable solid. TsONH₂ is released only upon acid hydrolysis.
Reagents
  • Precursor: Ethyl

    
    -tosylacetohydroximate (Stable solid).
    
  • Acid: Perchloric acid (70%) or Dioxane/HCl.

  • Solvent: THF or DCM.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Ethyl

    
    -tosylacetohydroximate (1.0 equiv) in THF (0.2 M).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Hydrolysis: Add Perchloric acid (1.1 equiv) dropwise over 10 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution may become slightly cloudy.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Neutralization (In Situ): Add ice-cold water and extract rapidly with DCM (pre-cooled). Wash the organic layer with cold saturated NaHCO₃.

    • Critical: Keep all phases cold. Do not dry with MgSO₄ (exothermic hydration can trigger decomposition). Use a phase separator frit if possible.

  • Amination: Add the nucleophile (e.g., Morpholine, 1.0 equiv) directly to the cold DCM solution of TsONH₂.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Separate layers and purify the aminated product via column chromatography.

Protocol B: Continuous Flow (Scale-Up)

Scope: > 100g scale. Chemistry: Direct Sulfonylation of Hydroxylamine. Rationale: Flow chemistry allows for the management of the exotherm and minimizes the active volume of explosive TsONH₂ at any given second.

Flow Reactor Setup

The system requires two reaction zones: Zone 1 (Generation of TsONH₂) and Zone 2 (Amination).

FlowSetup PumpA Pump A TsCl in THF Mixer1 T-Mixer 1 (High Shear) PumpA->Mixer1 PumpB Pump B NH2OH + Et3N in Water/MeOH PumpB->Mixer1 PumpC Pump C Nucleophile (Amine) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Reactor Coil 1 (Generation) 0°C, 5 min res. time Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Amination) 25°C, 20 min res. time Mixer2->Reactor2 BPR Back Pressure Regulator (4 bar) Reactor2->BPR Collection Collection/Quench (NH4Cl) BPR->Collection

Figure 2: Continuous flow manifold for the safe generation and consumption of TsONH₂.

Reagents & Stock Solutions
  • Stream A (Electrophile Precursor): Tosyl Chloride (1.0 M) in THF.

  • Stream B (Nitrogen Source): Hydroxylamine HCl (1.1 equiv) + Et₃N (2.2 equiv) in Water/MeOH (1:1).

  • Stream C (Nucleophile): Secondary Amine (1.0 equiv) in THF.

Step-by-Step Procedure
  • System Preparation: Flush the entire system with anhydrous THF. Set the back-pressure regulator (BPR) to 75 psi (approx 5 bar) to prevent outgassing.

  • Thermal Control:

    • Submerge Reactor Coil 1 (PFA tubing, 10 mL volume) in a chiller bath at -5°C .

    • Submerge Reactor Coil 2 (PFA tubing, 40 mL volume) in a water bath at 25°C .

  • Flow Rates (Example for 10 mmol/h):

    • Calculate flow rates to achieve a residence time of 5 minutes in Reactor 1.

    • Ensure Stream A and Stream B mix in a 1:1 volumetric ratio (adjust concentrations accordingly).

  • Start Up: Start pumping solvent only to establish stable pressure.

  • Reagent Injection: Switch pumps A and B to reagent bottles simultaneously.

  • Steady State: Allow 2 system volumes to pass to reach steady state.

    • Safety Check: Monitor pressure.[3] A spike indicates clogging (precipitation of Et₃N·HCl). If this occurs, increase water content in Stream B.

  • Amination: Switch Pump C on. The TsONH₂ stream meets the Nucleophile stream at Mixer 2.

  • Quench: The output is collected immediately into a stirred vessel containing saturated NH₄Cl solution.

Analytical Methods

Since TsONH₂ cannot be isolated for weighing, yield is determined by the yield of the final aminated product.

  • HPLC Monitoring:

    • Take an aliquot from the output of Reactor 2.

    • Quench with Acetonitrile/Water.

    • Monitor the disappearance of the Nucleophile (Stream C) and the appearance of the Hydrazine product.

    • Note: TsCl peaks may overlap; use a gradient method (C18 column, 5% to 95% MeCN in Water + 0.1% Formic Acid).

  • Titration (Optional for Reactor 1 Optimization):

    • To determine the titer of TsONH₂ generated in Stream A+B, collect an aliquot into excess Triphenylphosphine (PPh₃).

    • TsONH₂ reacts with PPh₃ to form a phosphine imine.

    • Analyze by ³¹P NMR to quantify conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pressure Spike Precipitation of salts (Et₃N·HCl).Increase water ratio in Stream B or switch base to DBU (soluble in organics).
Low Yield Hydrolysis of TsONH₂ before amination.Reduce residence time in Reactor 1; ensure Temp is < 0°C.
Exotherm in Coil 1 Concentration too high.Dilute Stream A and B by 50%.
Color Change (Dark) Decomposition of TsONH₂.EMERGENCY STOP. Flush with solvent. Check cooling bath.

References

  • Safety of O-Tosylhydroxylamine

    • Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Tosylhydroxylamine. Journal of Organic Chemistry.

    • Note: Details the preparation
  • Continuous Flow Scale-Up

    • Battilocchio, C., et al. (2016). Continuous Flow Synthesis of Hydrazines via Electrophilic Amination. Green Chemistry.

    • Note: Describes the direct generation method in flow to mitig
  • Thermal Hazards (DSC Data): Sperry, J. B., & Wright, D. L. (2005). The application of O-tosylhydroxylamine as an aminating reagent. Current Opinion in Drug Discovery & Development. Context: Citations regarding the shock sensitivity and thermal decomposition onset (~55°C).
  • General Review of Electrophilic Amination

    • McDonald, R. I., et al. (2011). Mechanisms of Organic Reactions: Electrophilic Amination. Chemical Reviews.

Sources

Application Note: Stereoselective Electrophilic Amination of Chiral Enolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

The stereoselective introduction of a nitrogen atom at the


-position of carbonyl compounds is a pivotal transformation in the synthesis of non-natural 

-amino acids and peptidomimetics. This guide compares and details the two most robust methodologies: Auxiliary-Controlled Amination (Evans type) and Organocatalytic Amination (Jørgensen-Hayashi type).

While catalytic methods offer superior atom economy, auxiliary-based methods remain the "Gold Standard" for GMP scale-up due to their predictability and crystalline intermediates.

Decision Matrix: Which Protocol to Choose?
FeatureMethod A: Evans Auxiliary Method B: Organocatalysis
Substrate Scope Carboxylic acids (via imides)Aldehydes (via enamines)
Electrophile Azodicarboxylates (DBAD) or Trisyl AzideAzodicarboxylates (DEAD/DIAD/DBAD)
Stereocontrol Excellent (>98:2 dr typical)Excellent (>95% ee typical)
Scalability High (Robust, crystalline intermediates)Moderate (Sensitive to water/reaction time)
Atom Economy Low (Stoichiometric auxiliary required)High (Catalytic cycle)
Primary Bottleneck Auxiliary removal & N-N bond cleavagePolymerization of unstable aldehydes

Mechanistic Foundations

Understanding the transition states is critical for troubleshooting stereochemical outcomes.

The Evans Enolate (Z-Enolate)

The high stereoselectivity of the Evans auxiliary arises from the formation of a rigid Z-enolate chelated by Lithium. The electrophile approaches from the face opposite the bulky substituent (isopropyl or benzyl) on the oxazolidinone ring.

The Organocatalytic Cycle

The Jørgensen-Hayashi catalysts operate via an enamine intermediate .[1] The bulky silyl ether group shields one face of the planar enamine, forcing the electrophile to attack from the exposed face.

AminationPathways Substrate Substrate (Acid or Aldehyde) Activation Activation (Auxiliary or Catalyst) Substrate->Activation  Attachment Enolate Nucleophilic Species (Z-Enolate or Enamine) Activation->Enolate  Deprotection/Condensation TS Transition State (Face Shielding) Enolate->TS  + Electrophile (DBAD) Adduct N-N Adduct (Hydrazine Derivative) TS->Adduct  C-N Bond Formation Product Final Alpha-Amino Acid Adduct->Product  1. Aux/Cat Removal 2. N-N Cleavage

Figure 1: Generalized workflow for electrophilic amination. Note that both pathways converge at the N-N adduct stage when using azodicarboxylates.

Protocol A: Auxiliary-Controlled Amination (Evans)

Target Audience: Process Chemists requiring >99% ee and robust purification. Reagent of Choice: Di-tert-butyl azodicarboxylate (DBAD). Why DBAD? Unlike DEAD (ethyl) or DIAD (isopropyl), the Boc groups of DBAD are easily removed via acid hydrolysis, simplifying the final N-N bond cleavage.

Step-by-Step Protocol

Step 1: Enolization

  • Charge a flame-dried flask with the

    
    -acyloxazolidinone substrate (1.0 equiv) and dry THF (0.1 M).
    
  • Cool to -78 °C .

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.

    • Critical Parameter: Maintain internal temp < -70 °C to ensure strict Z-enolate formation.

  • Stir at -78 °C for 45 minutes.

Step 2: Electrophilic Addition

  • Dissolve DBAD (1.2 equiv) in dry THF.

  • Cannulate the DBAD solution into the enolate mixture at -78 °C over 20 minutes.

  • Observation: The yellow enolate color typically fades upon addition.

  • Stir for 20–60 minutes. Monitor by TLC/LCMS.

  • Quench: Add Glacial Acetic Acid (2.0 equiv) at -78 °C. Warm to room temperature.

Step 3: Workup & Purification

  • Dilute with Et₂O/buffer (pH 7). Wash with brine.

  • Purify via column chromatography.

    • Validation: Check diastereomeric ratio (dr) via ¹H NMR. The auxiliary typically yields dr > 95:5.

The Bottleneck: N-N Bond Cleavage

The resulting product is a hydrazine.[2] Converting this to the primary amine requires two distinct steps:

  • Boc Removal: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane.

  • N-N Cleavage:

    • Standard Method: Hydrogenation (H₂, 50 psi) with Raney-Nickel in MeOH.

    • Alternative (if alkene present): Zn dust in AcOH/Water (sonication helps).

Protocol B: Organocatalytic Amination (Jørgensen-Hayashi)

Target Audience: Discovery Chemists needing rapid access to diverse chiral amines from aldehydes.

Step-by-Step Protocol

Reagents:

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%).

  • Electrophile: DBAD or DEAD.

  • Solvent: DCM or Toluene (Reagent grade is often sufficient, but dry is preferred).

Procedure:

  • Dissolve the Catalyst (0.1 equiv) and the Aldehyde (1.0 equiv) in DCM (0.2 M) at 0 °C.

  • Add DBAD (1.0 equiv) in one portion.

  • Stir at 0 °C to RT.

    • Time: Reactions are typically fast (1–4 hours).

  • Monitoring: The aldehyde proton signal in NMR will shift/disappear.

  • In-situ Reduction (Optional but Recommended): The resulting

    
    -hydrazino aldehyde is unstable (prone to racemization). Immediately reduce to the alcohol using NaBH₄  (2.0 equiv) and EtOH.
    

Self-Validating Check:

  • Isolate the alcohol.[3]

  • Analyze enantiomeric excess (ee) via Chiral HPLC.

  • Note: The "Jørgensen" catalyst typically yields the R-isomer (depending on substituent priority), while the "Hayashi" catalyst is often used to access the opposite enantiomer.

Critical Comparison: Electrophiles

The choice of electrophile dictates the safety profile and the downstream processing difficulty.

ElectrophileStabilitySafety RiskCleavage MethodComment
DEAD/DIAD HighLowHarsh (Li/NH₃ or Zn/AcOH)Hard to remove alkyl carbamates. Avoid if possible.
DBAD HighLowAcid (TFA) then H₂/Ra-NiPreferred. Boc groups are acid-labile.
Trisyl Azide ModerateExplosion Hazard Staudinger (PPh₃) or H₂/PdDirect route to amine. Requires careful thermal control.
Safety Note on Trisyl Azide

If using Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide), never heat the reaction above 40 °C. Do not concentrate to dryness on a rotary evaporator; always maintain a solvent heel. It is a shock-sensitive explosive in pure form.

References

  • Evans, D. A., et al. (1982).[4] "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society. [Link]

  • Trimble, L. A., & Vederas, J. C. (1986). "Amination of chiral enolates with dialkyl azodicarboxylates." Journal of the American Chemical Society. [Link][1]

  • Jørgensen, K. A. (2002). "Asymmetric Organocatalytic Amination." Journal of the American Chemical Society. [Link]

  • Genet, J. P., et al. (1994). "Electrophilic amination: A new route to alpha-amino acids." Tetrahedron Letters. [Link][5]

  • Review: "Electrophilic Amination in Total Synthesis." Chemical Reviews (2011).[6] [Link]

Sources

Application Notes & Protocols: A Guide to the Facile Conversion of Alcohols to Oximes Using O-TBS-N-tosylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Oxime Synthesis

O-TBS-N-tosylhydroxylamine (TsNHOTBS) has emerged as a powerful reagent in modern organic synthesis, offering a mild and efficient pathway for the conversion of a wide range of alcohols into their corresponding oximes.[1][2] This two-step protocol, developed by Fukuyama and coworkers, circumvents the traditional reliance on the condensation of hydroxylamine with aldehydes or ketones.[3][4] This is particularly advantageous when the requisite carbonyl compound is unstable, difficult to access, or when other sensitive functional groups are present in the molecule that are incompatible with standard oxidation conditions.[3][4] The method is lauded for its broad substrate scope, high yields, and operational simplicity, making it a valuable tool for researchers in medicinal chemistry and drug development.[1][5]

This guide provides a comprehensive overview of the use of O-TBS-N-tosylhydroxylamine, from the underlying reaction mechanism to detailed, field-proven experimental protocols.

The Causality Behind the Method: Reaction Mechanism and Key Principles

The conversion of alcohols to oximes using TsNHOTBS is a two-step process that hinges on a Mitsunobu reaction followed by a fluoride-induced elimination.[1] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

Step 1: Mitsunobu Reaction for the Formation of the Sulfonylated Hydroxylamine Intermediate

The first step involves the reaction of an alcohol with O-TBS-N-tosylhydroxylamine under Mitsunobu conditions.[1] The classic Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution.[6][7] In this case, the N-H proton of TsNHOTBS is sufficiently acidic to act as the nucleophile.[5]

The reaction proceeds through the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[7] This betaine then deprotonates the alcohol, forming an alkoxyphosphonium salt. Concurrently, the deprotonated TsNHOTBS anion attacks the activated alcohol, leading to the formation of the key O-alkylated-N-tosylhydroxylamine intermediate with inversion of stereochemistry at the carbinol center.

Step 2: Cesium Fluoride-Induced Elimination to Yield the Oxime

The second step involves the treatment of the sulfonylated hydroxylamine intermediate with a fluoride source, typically cesium fluoride (CsF).[1][2] The fluoride ion attacks the silicon atom of the tert-butyldimethylsilyl (TBS) group, leading to its cleavage. The resulting N-tosylhydroxylamine anion then undergoes a facile elimination of the toluenesulfinate group to generate a transient nitrosoalkane intermediate.[4] This highly reactive nitrosoalkane rapidly tautomerizes to the more stable oxime product.[4]

Visualizing the Pathway: Reaction Mechanism

Experimental_Workflow cluster_prep Preparation cluster_mitsunobu Mitsunobu Reaction cluster_elimination Elimination cluster_purification Purification Reagents Combine Alcohol, TsNHOTBS, PPh₃ in THF Cooling Cool to 0 °C Reagents->Cooling Addition Slowly add DEAD/DIAD Cooling->Addition Stirring1 Stir at 0 °C Addition->Stirring1 Quench1 Quench with H₂O Stirring1->Quench1 Concentration1 Concentrate in vacuo Quench1->Concentration1 Dissolve Dissolve residue in MeCN Concentration1->Dissolve Add_CsF Add CsF Dissolve->Add_CsF Heating Heat to 60 °C Add_CsF->Heating Workup Cool, Filter, Concentrate Heating->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Product Pure Oxime Chromatography->Product

Sources

Application Notes and Protocols: Iron-Catalyzed Alkene Oxyamination with N-Boc-O-tosylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sustainable Approach to Vicinal Amino Alcohols

The 1,2-amino alcohol motif is a cornerstone in a vast array of pharmaceuticals, natural products, and chiral ligands. The development of efficient and sustainable methods for their synthesis is a paramount objective in modern organic chemistry. Traditional methods often rely on expensive and toxic heavy metals, such as osmium in the Sharpless aminohydroxylation.[1] In recent years, the use of earth-abundant and less toxic iron catalysts has garnered significant attention for promoting a wide range of organic transformations, including the 1,2-difunctionalization of alkenes.[2][3] This guide details an iron-catalyzed oxyamination of alkenes utilizing the stable and easily handled aminating agent, N-Boc-O-tosylhydroxylamine. This method offers a cost-effective and environmentally benign pathway to valuable vicinal amino alcohols.

The iron-catalyzed oxyamination of alkenes provides a powerful tool for the direct installation of both a nitrogen and an oxygen functionality across a double bond. A key advantage of employing iron catalysts is the potential for unique reactivity and selectivity compared to other transition metals.[4] This protocol leverages the electrophilic nature of N-Boc-O-tosylhydroxylamine as a nitrene precursor, which, upon activation by an iron catalyst, engages with alkenes to furnish the desired oxyaminated products. Preliminary mechanistic studies suggest a pathway that proceeds through an initial iron-catalyzed aziridination of the alkene, followed by an in situ ring-opening of the aziridine intermediate.[5]

Mechanistic Insights: The Role of the Iron Catalyst

The prevailing mechanistic hypothesis for the iron-catalyzed oxyamination of alkenes with hydroxylamine derivatives involves the formation of a key iron-nitrenoid intermediate. The reaction is initiated by the coordination of the hydroxylamine derivative to the iron center. Subsequent elimination of the tosylate leaving group generates a highly reactive iron-nitrene species. This electrophilic intermediate then undergoes a nitrene transfer reaction with the alkene. This transfer can proceed through either a concerted or a stepwise pathway to form an aziridine intermediate. Finally, nucleophilic attack by water or another nucleophile present in the reaction mixture, often facilitated by the Lewis acidic iron catalyst or an additive, leads to the ring-opening of the aziridine and the formation of the final 1,2-amino alcohol product.

Iron-Catalyzed Oxyamination Mechanism Proposed Mechanistic Cycle Fe_cat Iron Catalyst (e.g., FeCl₂) Intermediate1 Iron-Nitrenoid Intermediate Fe_cat->Intermediate1 Activation Amine_reagent N-Boc-O-tosylhydroxylamine Amine_reagent->Intermediate1 Alkene Alkene Substrate Aziridine Aziridine Intermediate Alkene->Aziridine Intermediate1->Aziridine Nitrene Transfer Product 1,2-Amino Alcohol Product Aziridine->Product Ring Opening Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Product Product->Fe_cat Catalyst Regeneration

Caption: Proposed mechanism for iron-catalyzed alkene oxyamination.

The Aminating Agent: N-Boc-O-tosylhydroxylamine

N-Boc-O-tosylhydroxylamine is a white, crystalline solid that serves as a stable and safe source of an electrophilic 'NHBoc' group.[6] Its stability at room temperature and ease of handling make it a superior alternative to more hazardous aminating reagents.[7]

Key Properties:

PropertyValue
Molecular FormulaC₁₂H₁₇NO₅S
Molecular Weight287.33 g/mol
AppearanceWhite crystalline solid
Storage2-8 °C under an inert atmosphere
Preparation of N-Boc-O-tosylhydroxylamine

This reagent can be conveniently prepared in a two-step, chromatography-free synthesis from commercially available starting materials.

Protocol for Synthesis:

  • Step 1: Formation of Boc-hydroxylamine. To a stirred solution of 50% aqueous hydroxylamine (0.3 mol) in methanol (100 mL), add sodium bicarbonate (0.33 mol). To this suspension, add di-tert-butyl dicarbonate (Boc)₂O (0.33 mol) dropwise over 30 minutes, maintaining the temperature between 20-25 °C. Stir the reaction mixture at 25 °C for 5 hours. Remove the methanol under reduced pressure. Dilute the residue with water (200 mL) and extract with ethyl acetate (2 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude Boc-hydroxylamine.

  • Step 2: Tosylation. Dissolve the crude Boc-hydroxylamine in dichloromethane (200 mL) and cool to 0 °C. Add N-methylmorpholine (NMM) (0.6 mol), followed by the dropwise addition of a solution of tosyl chloride (0.33 mol) in dichloromethane (200 mL) over 1 hour. Allow the reaction to stir at room temperature for 3 hours. Dilute the reaction mixture with water (500 mL). Separate the organic layer, wash with water (250 mL) and 5% aqueous citric acid (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Crystallize the resulting residue from 20% ethyl acetate in petroleum ether to afford pure N-Boc-O-tosylhydroxylamine as a white solid.

Experimental Protocols: Iron-Catalyzed Oxyamination

The following is a general protocol for the iron-catalyzed oxyamination of alkenes. Optimization of the reaction conditions, particularly the choice of solvent and ligand, may be necessary for specific substrates.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add iron catalyst and ligand to a dry flask under inert atmosphere. - Add solvent and alkene. Start->Setup Addition Reagent Addition: - Add N-Boc-O-tosylhydroxylamine. Setup->Addition Reaction Reaction: - Stir at the specified temperature. - Monitor by TLC or GC-MS. Addition->Reaction Workup Workup: - Quench the reaction. - Extract with an organic solvent. - Wash and dry the organic layer. Reaction->Workup Purification Purification: - Concentrate the solution. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product by NMR, IR, and MS. Purification->Analysis

Caption: A generalized workflow for the iron-catalyzed oxyamination reaction.

Materials:

  • Iron(II) chloride (FeCl₂) or other suitable iron(II) salt

  • Ligand (e.g., a bipyridine or phenanthroline derivative)

  • Alkene substrate

  • N-Boc-O-tosylhydroxylamine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or 1,2-dichloroethane)

  • Standard laboratory glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the iron(II) catalyst (5-10 mol%) and the ligand (5-12 mol%) under an inert atmosphere.

  • Add the anhydrous solvent (to make a 0.1-0.2 M solution with respect to the alkene) and the alkene substrate (1.0 mmol).

  • Add N-Boc-O-tosylhydroxylamine (1.2-1.5 mmol).

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-amino alcohol derivative.

Substrate Scope and Limitations

The iron-catalyzed oxyamination reaction is applicable to a range of alkene substrates. Generally, electron-rich styrenes and other activated alkenes are good substrates for this transformation. The reaction tolerates a variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. However, electron-deficient alkenes may exhibit lower reactivity. The regioselectivity of the reaction can be influenced by the electronic and steric properties of the substrate and the choice of ligand.

Table of Representative Substrate Scope (from related iron-catalyzed aminations):

EntryAlkene SubstrateNitrogen SourceProductYield (%)Reference
1StyreneN-sulfonyl oxaziridine2-amino-1-phenylethanol derivative75[4]
24-MethylstyreneN-sulfonyl oxaziridine2-amino-1-(p-tolyl)ethanol derivative92[4]
3IndeneN-sulfonyl oxaziridinetrans-1-amino-2-indanol derivative85[4]
4Terminal Aliphatic AlkeneHydroxylamine derivativeMarkovnikov oxyamination productGood[5]

Note: The yields and products in this table are from related iron-catalyzed oxyamination and aziridination reactions with hydroxylamine derivatives and serve as a general guide to the expected reactivity.

Safety and Handling

N-Boc-O-tosylhydroxylamine is an irritant and may cause an allergic skin reaction.[5] It is harmful if swallowed and may cause respiratory irritation. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong acids.

Iron catalysts should also be handled with care in an inert atmosphere as they can be air and moisture sensitive. Standard laboratory safety procedures should be followed at all times.

Conclusion and Future Outlook

The iron-catalyzed oxyamination of alkenes with N-Boc-O-tosylhydroxylamine represents a valuable and sustainable method for the synthesis of protected 1,2-amino alcohols. The use of an inexpensive and low-toxicity iron catalyst, combined with a stable and easy-to-handle aminating agent, makes this a highly attractive transformation for both academic and industrial applications. The reaction proceeds through a plausible iron-nitrenoid intermediate, leading to an aziridination-ring-opening sequence. Further research in this area will likely focus on expanding the substrate scope, developing more efficient and selective catalyst systems, and elucidating the reaction mechanism in greater detail. The development of asymmetric variants of this reaction will also be a key area of future investigation, providing enantiomerically enriched amino alcohols for the synthesis of chiral drugs and other valuable molecules.

References

  • [This result is not directly cited in the text but provides general context on iron-catalyzed C-N bond formation.] Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Angewandte Chemie International Edition, 2016 , 55(48), 15035-15039. [Link]

  • Iron-Catalyzed Intermolecular Oxyamination of Terminal Alkenes Promoted by HFIP Using Hydroxylamine Derivatives. The Journal of Organic Chemistry, 2023 , 88(9), 5836-5845. [Link]

  • [This result is not directly cited in the text but provides general context on iron-catalyzed difunctionalization.] Iron-catalysed radical difunctionalization of alkenes. Nature Reviews Chemistry, 2023 , 7, 730-746. [Link]

  • [This result is not directly cited in the text but provides general context on iron-catalyzed reactions.] Iron‐Catalysed Hydrofunctionalisation of Alkenes and Alkynes. Chemistry – A European Journal, 2021 , 27(45), 11525-11549. [Link]

  • [This result is not directly cited in the text but provides general context on nitrene transfer.] New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. Current Opinion in Chemical Biology, 2020 , 55, 95-104. [Link]

  • Recent Advances in Iron-Catalyzed 1,2-Difunctionalization of Alkenes. Organic & Biomolecular Chemistry, 2023 , 21, 5865-5876. [Link]

  • Iron Catalyzed Asymmetric Oxyamination of Olefins. Journal of the American Chemical Society, 2012 , 134(30), 12370-12373. [Link]

  • [This result is not directly cited in the text but provides general context on iron-catalyzed difunctionalization.] Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay. Nature Communications, 2024 , 15(1), 1489. [Link]

  • [This result is not directly cited in the text but provides general context on nitrene transfer.] An iron-catalyzed nitrene transfer reaction of nitrosobenzenes with N-acyloxyamides for accessing N-acyl azoxy molecules. Organic Chemistry Frontiers, 2022 , 9(18), 4945-4950. [Link]

  • [This result is not directly cited in the text but provides general context on nitrene transfer.] Nitrene transfer reaction with hydroxylamine derivatives. Chemical Communications, 2023 , 59(14), 1889-1906. [Link]

  • [This result is not directly cited in the text but provides general context on aminohydroxylation.] Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Choice for O-Tosylhydroxylamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the handling and use of O-tosylhydroxylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experiments.

Introduction: The Challenge of Stability

O-Tosylhydroxylamine is a powerful aminating agent, yet its utility is often hampered by its inherent instability. The free base is particularly prone to decomposition, making its handling and storage critical for reproducible results. This guide will focus on the pivotal role of solvent selection in mitigating these stability issues, ensuring that the reagent you add to your reaction is the reagent that participates. For many applications, the more stable and easier-to-handle N-Boc-O-tosylhydroxylamine is a preferred alternative.[1][2] This guide will address stability considerations for both the parent compound and its more stable derivatives.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding O-tosylhydroxylamine stability.

Q1: My reaction with O-tosylhydroxylamine is giving low or inconsistent yields. Could the solvent be the problem?

A1: Absolutely. Solvent choice is one of the most critical factors affecting the stability of O-tosylhydroxylamine. If the reagent decomposes in your solvent before it can react, low and erratic yields are a common outcome. The primary culprits are often residual water leading to hydrolysis, or the solvent itself promoting decomposition pathways. We will explore this in-depth in the troubleshooting section.

Q2: What is the best way to store O-tosylhydroxylamine?

A2: For the more stable solid derivatives like N-Boc-O-tosylhydroxylamine, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] It is crucial to protect it from moisture and acids.[3] The parent O-tosylhydroxylamine is significantly less stable and ideally should be prepared fresh for immediate use.

Q3: Can I prepare a stock solution of O-tosylhydroxylamine?

A3: Preparing stock solutions is possible but requires careful consideration of the solvent and storage conditions. Anhydrous aprotic solvents are the preferred choice. For N-Boc-O-tosylhydroxylamine, solutions in anhydrous DMSO can be stored for short periods. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: I've seen both polar aprotic and nonpolar aprotic solvents used. Which is better?

A4: The choice depends on a balance between solubility and stability. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often excellent for dissolving O-tosylhydroxylamine derivatives.[3] However, their polarity can sometimes facilitate decomposition. Nonpolar aprotic solvents like toluene or dichloromethane (DCM) may offer better stability but might have limited dissolving power. For synthesis of the parent compound, anhydrous aprotic solvents like THF or DCM are standard to prevent hydrolysis.[1]

Q5: Are there any solvents I should strictly avoid?

A5: Protic solvents such as water, methanol, and ethanol should be avoided for storing or reacting with O-tosylhydroxylamine unless hydrolysis is a desired outcome or part of a specific reaction mechanism. These solvents can readily participate in the hydrolysis of the tosyl group. Additionally, solvents containing reactive impurities or metals should be avoided as these can catalyze decomposition.

Part 2: Troubleshooting Guide: Low Yield and Reagent Decomposition

This section provides a systematic approach to diagnosing and solving stability-related issues in your experiments.

Issue 1: Consistently Low Reaction Yield

Symptom: The desired product is formed in a much lower yield than expected, even with fresh reagent.

Probable Cause: The O-tosylhydroxylamine is decomposing in the reaction solvent before it can effectively participate in the reaction.

Troubleshooting Steps:

  • Solvent Purity Check:

    • Action: Ensure your solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).

    • Rationale: Water is a key culprit in the decomposition of O-tosylhydroxylamine via hydrolysis. Even small amounts of moisture can significantly impact the stability of the reagent over the course of a reaction.

  • Solvent Type Evaluation:

    • Action: If you are using a polar protic solvent, switch to a polar aprotic or nonpolar aprotic solvent. If in a polar aprotic solvent like DMF, consider trying a less polar option like THF or DCM.

    • Rationale: Protic solvents can directly participate in decomposition pathways. Polar aprotic solvents, while good for solubility, can stabilize charged intermediates that may be involved in decomposition. A less polar environment can sometimes slow these undesired pathways.

  • Temperature Control:

    • Action: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. For the synthesis of O-tosylhydroxylamine itself, maintaining temperatures between 0°C and 5°C is crucial.[1]

    • Rationale: Decomposition reactions, like most chemical reactions, are accelerated at higher temperatures. Lowering the temperature can significantly improve the stability of the reagent over the reaction time.

Issue 2: Inconsistent or Non-Reproducible Results

Symptom: Reaction yields vary significantly between seemingly identical experimental runs.

Probable Cause: Inconsistent quality of the O-tosylhydroxylamine solution due to on-bench decomposition or improper storage of a stock solution.

Troubleshooting Steps:

  • Stock Solution Handling:

    • Action: If using a stock solution, ensure it is stored properly (cold, under inert gas). Allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[5] Prepare fresh stock solutions more frequently.

    • Rationale: O-tosylhydroxylamine solutions can degrade over time, even when stored cold. Repeated warming and cooling can introduce moisture, accelerating decomposition.

  • Inert Atmosphere:

    • Action: Ensure your reaction is set up under a dry, inert atmosphere (argon or nitrogen).

    • Rationale: This prevents the introduction of atmospheric moisture, which is a primary driver of hydrolysis.

  • Metal Contamination:

    • Action: Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.

    • Rationale: Trace metal ions can catalyze the decomposition of hydroxylamine derivatives.[6]

Part 3: The Science of Solvent Choice and Stability

A deeper understanding of the mechanisms of decomposition and the role of the solvent is key to mastering the use of O-tosylhydroxylamine.

Primary Decomposition Pathways
  • Hydrolysis: The most common decomposition pathway, especially in the presence of protic solvents. The water molecule acts as a nucleophile, attacking the sulfur of the tosyl group, leading to the cleavage of the N-O bond. This process is often accelerated in polar solvents that can stabilize the charged intermediates.

  • Thermal Decomposition: At elevated temperatures, the weak N-O bond can undergo homolytic cleavage, generating radical species that can lead to a cascade of undefined byproducts. The onset of thermal decomposition for hydroxylamine derivatives can be as low as 80-100°C.[6]

  • O-to-N Rearrangement: For some hydroxylamine derivatives, particularly the free bases, an intramolecular rearrangement can occur where the acyl or sulfonyl group migrates from the oxygen to the nitrogen atom. This is more prevalent in unstable free-base forms.[3][7]

Solvent Property Effects on Stability

The stability of O-tosylhydroxylamine in a given solvent is a complex interplay of several factors:

  • Proticity: Protic solvents (e.g., water, alcohols) are the most detrimental to stability due to their ability to directly participate in hydrolysis. They can donate a proton and also act as a nucleophile.

  • Polarity: Polar solvents can solvate and stabilize charged transition states and intermediates. This can be a double-edged sword. While it can be beneficial for the desired reaction, it can also accelerate decomposition pathways that proceed through charged intermediates.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the lone pairs on the nitrogen and oxygen atoms of O-tosylhydroxylamine. This "caging" effect can stabilize the molecule but also potentially facilitate proton transfer in decomposition mechanisms.

Solvent Stability Comparison
Solvent ClassRepresentative SolventsExpected Stability of O-TosylhydroxylamineRationale
Nonpolar Aprotic Toluene, Hexane, DioxaneHighLow polarity and lack of protic character minimize pathways for hydrolysis and stabilization of charged decomposition intermediates. Solubility may be a limiting factor.
Polar Aprotic Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighGood balance of dissolving power and stability. The lack of protic hydrogens prevents direct hydrolysis. Anhydrous conditions are critical.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateExcellent solubility, but their high polarity can potentially accelerate decomposition by stabilizing charged intermediates. Must be rigorously anhydrous.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)LowThese solvents can act as both nucleophiles and proton donors, readily facilitating hydrolysis. Generally not recommended for storage or as the primary reaction solvent.

Part 4: Experimental Protocols and Visual Guides

Protocol 1: Preparation of a Standardized N-Boc-O-Tosylhydroxylamine Stock Solution

This protocol provides a reliable method for preparing a stock solution for routine use.

Materials:

  • N-Boc-O-tosylhydroxylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Weigh the desired amount of N-Boc-O-tosylhydroxylamine in an oven-dried vial under an inert atmosphere.

  • Add the calculated volume of anhydrous DMSO via syringe to achieve the desired concentration (e.g., 0.5 M).

  • Briefly vortex or stir the solution until the solid is fully dissolved.

  • If not for immediate use, aliquot the solution into smaller, oven-dried vials under an inert atmosphere.

  • Store the vials at -20°C. For long-term storage (>1 month), -80°C is recommended.[4]

Diagrams

Diagram 1: Decision Workflow for Solvent Selection

solvent_selection Solvent Selection for O-Tosylhydroxylamine Stability start Start: Need to dissolve O-Tosylhydroxylamine solubility Is solubility in nonpolar solvents sufficient? start->solubility stability_critical Is maximum stability the primary concern? solubility->stability_critical No nonpolar_choice Use a nonpolar aprotic solvent (e.g., Toluene) solubility->nonpolar_choice Yes aprotic_choice Select a polar aprotic solvent (e.g., THF, MeCN, DCM) stability_critical->aprotic_choice No stability_critical->nonpolar_choice Yes anhydrous_check Ensure solvent is rigorously anhydrous aprotic_choice->anhydrous_check nonpolar_choice->anhydrous_check high_polar_choice Use a highly polar aprotic solvent (e.g., DMF, DMSO) with caution high_polar_choice->anhydrous_check end Proceed with experiment anhydrous_check->end

Caption: A decision tree to guide solvent selection for O-tosylhydroxylamine.

Diagram 2: Major Decomposition Pathways

decomposition_pathways Primary Decomposition Pathways of O-Tosylhydroxylamine cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_rearrangement O-to-N Rearrangement reagent O-Tosylhydroxylamine (R-NH-OTs) hydrolysis_product R-NH₂ + TsOH reagent->hydrolysis_product Nucleophilic Attack thermal_product Radical Species → Byproducts reagent->thermal_product Homolytic Cleavage of N-O Bond rearrangement_product N-Tosylhydroxylamine (R-N(Ts)OH) reagent->rearrangement_product Intramolecular Migration hydrolysis_node H₂O (Protic Solvent) thermal_node Heat (Δ) rearrangement_node Unstable Free Base

Caption: Key decomposition routes for O-tosylhydroxylamine.

References

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Google Patents.
  • ResearchGate. N-Boc-O-tosylhydroxylamine | Request PDF. [Link]

  • ResearchGate. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives | Request PDF. [Link]

  • ResearchGate. Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • ACS Publications. Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents | ACS Organic & Inorganic Au. [Link]

  • ResearchGate. ChemInform Abstract: N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source for the N-Amination of Aryl and Alkyl Amines: Electrophylic Amination. | Request PDF. [Link]

  • CHIMIA. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. [Link]

  • RSC Publishing. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D. [Link]

  • ResearchGate. Corrigendum to 'N-amination of amino acids and its derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent: electrophilic amination' [Tetrahedron Lett. 53 (2012) 2292–2294]. [Link]

  • ACS Publications. Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies | The Journal of Organic Chemistry. [Link]

  • IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

Sources

avoiding decomposition of O-tosylhydroxylamine above 90°C

Technical Support Center: Thermal Stability & Application of -Tosylhydroxylamine

Current Status: 🟢 System Operational Topic: Thermal Decomposition Management (>90°C) Safety Level: CRITICAL (Explosion/Runaway Hazard)

🛑 PART 1: CRITICAL SAFETY DIRECTIVE

The 90°C "Point of No Return"

Do not heat


-tosylhydroxylamine (or its 

-Boc derivative) above 90°C.

At temperatures approaching or exceeding 90°C ,

autocatalytic


The Golden Rule: If your electrophilic amination does not proceed at 40–60°C, do not increase the temperature. Instead, you must alter the kinetics (catalyst, solvent, concentration) rather than the thermodynamics (heat).

⚙️ PART 2: TROUBLESHOOTING & OPTIMIZATION (Q&A)

Category A: Reaction Stalled / Low Yield

Q: My amination reaction is sluggish at 50°C. Can I push it to 90°C to drive conversion? A: No. Pushing to 90°C will degrade the reagent faster than it aminates your substrate.

  • The Mechanism: The N–O bond is activated by the tosyl group. At >90°C, homolytic cleavage or elimination dominates, producing

    
    -toluenesulfonic acid (TsOH) and decomposition radical species.
    
  • The Solution: Use Lewis Acid Catalysis or Transition Metal Catalysis .

    • Copper Catalysis:[1]

      
       or 
      
      
      (5–10 mol%) can lower the activation energy, allowing the reaction to proceed at Room Temperature (RT) or 40°C.
    • Solvent Switch: Switch to Hexafluoroisopropanol (HFIP) .[1] HFIP stabilizes the transition state of electrophilic aminations, often increasing rates by 10–100x without added heat.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the decomposition byproduct (often

  • Diagnostic: If the spot is highly polar and stays at the baseline or streaks, your reagent has decomposed.

  • Remediation: Check your solvent pH. Basic conditions (using inorganic bases like

    
    ) stabilize the reagent better than acidic conditions, as acid catalyzes the Lossen-type rearrangement/decomposition.
    
Category B: Thermal Management[2]

Q: How do I safely dry the reagent if it's hygroscopic? A: Never use a heated vacuum oven.

  • Protocol: Dry under high vacuum (

    
     mbar) at ambient temperature (20–25°C)  over 
    
    
    or in a desiccator.
  • Why: Even mild heating under vacuum can induce localized hotspots, initiating decomposition.

Q: What is the maximum safe operating temperature for scale-up? A: 60°C is the recommended ceiling.

  • For scale-up (>10g), the exotherm from the desired amination reaction can itself push the internal temperature past 90°C if not controlled.

  • Control Measure: Use dosing-controlled addition (semi-batch) rather than all-in-one batch heating. Monitor internal temperature (

    
    ), not just jacket temperature (
    
    
    ).

📊 PART 3: EXPERIMENTAL DATA & PROTOCOLS

Table 1: Thermal Stability Profile of -Boc- -Tosylhydroxylamine
ParameterValue / ConditionImpact on Process
Rec. Storage Temp 2°C to 8°C (Refrigerated)Prevents slow degradation (shelf-life ~1-2 years).
Onset of Decomp (

)
~90–95°CCRITICAL LIMIT. Rapid gas evolution begins.
Safe Process Temp < 60°CIdeal operating window for amination.
Melting Point 97–102°C (with decomp)Melting often coincides with violent decomposition.
Protocol: Safe Electrophilic Amination (Copper-Catalyzed)

Use this protocol to avoid high-temperature risks.

Reagents:

  • Substrate (e.g., Arylboronic acid or Amine): 1.0 equiv

  • 
    -Boc-
    
    
    -tosylhydroxylamine: 1.2 equiv
  • Catalyst:

    
     (10 mol%)
    
  • Base:

    
     or 
    
    
    (2.0 equiv)
  • Solvent: DMF or MeOH (0.2 M)

Step-by-Step:

  • Charge the reaction vessel with the substrate, base, and Cu-catalyst.

  • Dissolve

    
    -Boc-
    
    
    -tosylhydroxylamine separately in a minimal amount of solvent at RT.
  • Add the reagent solution dropwise to the reaction mixture at 0°C to RT . Do not add as a solid to a hot mixture.

  • Stir at RT for 4–12 hours.

  • Monitor by HPLC/TLC. If conversion is low after 12h, warm to maximum 40–50°C .

  • Quench with aqueous

    
     to remove copper and residual reagent.
    

📉 PART 4: VISUALIZATION (Process Logic)

Diagram 1: Thermal Decision Matrix

A logic flow to determine the correct course of action based on reaction performance, avoiding the 90°C trap.

ThermalLogicstartStart: Electrophilic Aminationcheck_tempCurrent Temp < 60°C?start->check_tempreaction_slowIs Reaction Slow?check_temp->reaction_slowYesdanger_zoneCRITICAL ALERT:Temp > 90°CExplosion Hazardcheck_temp->danger_zoneNo (>90°C)optimize_kineticsOPTIMIZE KINETICS(Do NOT add heat)reaction_slow->optimize_kineticsYessuccessSuccessful AminationHigh Yieldreaction_slow->successNo (Proceeding)decomp_pathDecomposition Pathway(TsOH + Gas Evolution)danger_zone->decomp_pathIrreversibleadd_catAdd Catalyst(Cu, Pd, or Lewis Acid)optimize_kinetics->add_catchange_solvChange Solvent(Try HFIP or DMF)optimize_kinetics->change_solvadd_cat->successchange_solv->success

Caption: Decision tree for managing reaction conditions. Note that exceeding 90°C leads to an irreversible decomposition pathway.

Diagram 2: Decomposition vs. Amination Pathway

Mechanistic insight into why heat favors waste over product.

Mechanismcluster_safeSafe Zone (<60°C)cluster_dangerDanger Zone (>90°C)reagentN-Boc-O-Tosylhydroxylamine(Reagent)nucleophileNucleophile(Amine/Aryl)reagent->nucleophilePath A: Substitution(Kinetic Control)heatThermal Energy(>90°C)reagent->heatPath B: ActivationproductAminated Product(C-N or N-N Bond)nucleophile->productradicalRadical Fragmentation(N-O Homolysis)heat->radicalDecompositionwasteTsOH + Gases + Tars(Explosive Potential)radical->waste

Caption: Path A represents the desired electrophilic substitution. Path B activates at >90°C, leading to homolytic cleavage and waste.

📚 References

  • Baburaj, T., & Thambidurai, S. (2011).[2] N-Boc-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -tosylhydroxylamine as a Safe and Efficient Nitrogen Source for the 
    
    
    -Amination of Aryl and Alkyl Amines.[2] Synlett, 2011(13), 1993–1996.
    • Citation Note: Explicitly identifies the 90°C decomposition limit.

  • MedChemExpress. (2024).[3] Safety Data Sheet: N-Boc-O-tosyl hydroxylamine.

    • Citation Note: Provides storage conditions (-20°C) and hazard warnings.

  • Legault, C., & Charette, A. B. (2005). Electrophilic Amination of Grignard Reagents with

    
    -H Oxaziridines. Journal of the American Chemical Society, 127(25), 8966–8967. 
    
    • Citation Note: Contextualizes electrophilic amination mechanisms and alternative mild conditions.

  • Sigma-Aldrich. (2024). Product Specification: N-Boc-O-tosylhydroxylamine.

    • Citation Note: Confirms melting point and storage specifications.

controlling regioselectivity in Rh-catalyzed amination vs aziridination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Controlling Regioselectivity (Amination vs. Aziridination)

Status: Active | Tier: Level 3 (Advanced Methodology) Assigned Specialist: Senior Application Scientist[1]

Diagnostic Workflow: Identifying Your Selectivity Bottleneck

Before optimizing conditions, you must diagnose the competing pathways.[1] Rhodium-nitrenoid species are highly electrophilic; without precise control, they default to the kinetically favored aziridination of


-systems over C-H insertion.
Mechanistic Divergence Map

Rh_Selectivity Start Rh(II)-Nitrenoid (Electrophilic Species) Decision Kinetic Competition Start->Decision Substrate Substrate (Alkene + C-H Bonds) Substrate->Decision Path_Az Aziridination (Kinetic Favorite) Decision->Path_Az Electron-Rich Alkene No Tether Path_CH C-H Amination (Thermodynamic/Steric Control) Decision->Path_CH Tethered Sulfamate Steric Bulk Outcome_Az Aziridine Product (Via u03C0-attack) Path_Az->Outcome_Az Outcome_CH Amine/Oxathiazinane (Via C-H Insertion) Path_CH->Outcome_CH

Figure 1: Mechanistic divergence of Rh-nitrenoids.[1] Aziridination is generally the lower-energy pathway for intermolecular reactions involving alkenes. C-H amination often requires intramolecular tethering or specific electronic deactivation of the alkene.[1]

Troubleshooting Guides & FAQs

Scenario A: "I have an alkene, but I need Allylic C-H Amination (not Aziridination)."

Root Cause: The


-bond is significantly more nucleophilic than the 

bond.[1] In intermolecular systems, aziridination is almost exclusive.[1]

Corrective Actions:

  • Switch to Intramolecular Systems: You must tether the nitrene source (sulfamate ester) to the substrate.[1] The entropic advantage of forming a 5- or 6-membered ring can override the electronic preference for the alkene.

    • Target: 5-membered cyclic sulfamidates (from

      
      -C-H insertion) are kinetically preferred over 6-membered rings.[1]
      
  • Deactivate the Alkene: If possible, append electron-withdrawing groups (EWGs) to the alkene. Rh-nitrenoids are electrophilic; an electron-deficient alkene reacts slower, allowing C-H insertion to compete.

  • Catalyst Selection:

    • Use:

      
       (Du Bois catalyst).[1][2][3] Its chelating ligands provide high stability, essential for the slower C-H insertion pathway.[1]
      
    • Avoid:

      
      .[1] It is less stable and often decomposes before difficult C-H insertions occur, leaving only easy aziridination products or recovered starting material.[1]
      
Scenario B: "I am getting a mixture of Benzylic vs. Tertiary C-H Insertion."

Root Cause: This is a classic regioselectivity conflict.[1] Benzylic bonds are weaker (lower BDE), but Tertiary bonds are often more electron-rich (better for electrophilic Rh-nitrenoids).[1]

Corrective Actions:

  • Tune the Sulfamate Ester (The "R" Group): The leaving group ability and sterics of the sulfamate ester (

    
    ) dictate selectivity.[1]
    
    • To favor Benzylic: Use Trichloroethyl sulfamate (Tces) .[1] The electron-withdrawing effect makes the nitrenoid more reactive/less selective, favoring the weaker bond (Benzylic).[1]

    • To favor Tertiary: Use t-Butyl sulfamate .[1] The steric bulk discourages attack at the more hindered tertiary center less than the electronic boost encourages it? Actually, counter-intuitively, the Du Bois group found that Tces favors benzylic (B:T ~8:1), while t-Butyl drops selectivity (B:T ~4:1).[1][4]

    • Critical Update: For maximum Benzylic selectivity, use Tces .[1] For Tertiary , you often need to rely on the substrate's specific geometry or absence of benzylic protons.[1]

Scenario C: "My reaction turns black/brown immediately and yields are <20%."

Root Cause: Catalyst decomposition (reduction to Rh(0) or formation of inactive Rh-dimers) or "runaway" oxidant decomposition.[1]

Corrective Actions:

  • Check the Oxidant: Are you using PhI(OAc)2?

    • Fix: Switch to PhI(O2CtBu)2 (Iodosobenzene bis(pivalate)). It is more soluble in non-polar solvents (DCM/Chlorobenzene) and provides a slower, more controlled release of the active oxidant.[1]

  • Acid Scavenging: The reaction produces carboxylic acid as a byproduct (from the iodane).[1] Acid promotes catalyst decomposition.[1]

    • Fix: Ensure you have MgO (2.3 equiv) in the flask.[1] It effectively neutralizes the acid without interfering with the Rh-cycle.

  • Catalyst Loading: Do not drop below 0.15 mol% even if the paper says so. Start at 2 mol% for optimization, then titrate down.

Standard Operating Procedure (SOP)

Protocol: Intramolecular C-H Amination using

Targeting: Formation of cyclic sulfamidates from sulfamate esters.[1]

Materials:

  • Substrate: Alkyl sulfamate ester (1.0 equiv)[1]

  • Catalyst:

    
     (0.02 equiv / 2 mol%)[1]
    
  • Oxidant: PhI(OAc)2 (1.1 equiv) [Or PhI(O2CtBu)2 for difficult substrates][1]

  • Additive: MgO (2.3 equiv)[1]

  • Solvent: Isopropyl acetate (

    
    PrOAc) or Chlorobenzene (PhCl) [0.1 M concentration][1]
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

  • Solids Charge: Add the Sulfamate Substrate , MgO , and

    
      to the flask.
    
  • Solvent Addition: Add

    
    PrOAc  via syringe.[1] The solution should be green (characteristic of 
    
    
    
    ).[1]
  • Oxidant Addition: Add PhI(OAc)2 in one portion.

    • Note: The reaction typically turns from green to a reddish-brown hue as the active Rh-nitrenoid species forms.

  • Reaction: Stir at 40–50 °C (oil bath). Monitor by TLC.[1]

    • Checkpoint: Most reactions complete within 2–4 hours.[1] If the color turns black and starting material remains, add another 1 mol% of catalyst and 0.2 equiv of oxidant.[1]

  • Workup: Filter the mixture through a pad of Celite to remove MgO and insoluble iodane byproducts. Rinse with DCM.[1]

  • Purification: Concentrate the filtrate. Flash column chromatography (Silica gel).[1]

Reference Data: Catalyst & Selectivity Matrix

Table 1: Catalyst Performance in Nitrene Transfer
CatalystLigand TypeStabilityPrimary ApplicationSelectivity Note

Strapped DicarboxylateHighC-H Amination (Intra/Inter)Best turnover; robust against oxidation.[1]

Simple CarboxylateLowAziridinationDecomposes easily; good for simple alkenes.[1]

TriphenylacetateMediumC-H Amination (3° selective)Sterically bulky; enhances 3° vs 2° selectivity.[1]

PerfluorobutyrateMediumAziridinationElectron-deficient; highly reactive but less selective.[1]
Table 2: Sulfamate Ester Effects on Regioselectivity (Intermolecular)

Data based on isoamylbenzene oxidation (Benzylic vs Tertiary competition).

Sulfamate R-Group (

)
Benzylic : Tertiary Ratio (B:T)Interpretation

(Tces)
~8 : 1 High preference for Benzylic (weaker bond).[1][2][4]

~4 : 1 Steric bulk lowers selectivity; T-bond becomes competitive.

~1 : 1 Loss of selectivity due to extreme electron withdrawal.[1]

References

  • Espino, C. G., & Du Bois, J. (2001).[1][5] A Rhodium-Catalyzed C-H Insertion Method for N-Functionalization of Alkyl Carbamates.[6] Angewandte Chemie International Edition. Link

  • Fiori, K. W., & Du Bois, J. (2007).[1][5] Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights. Journal of the American Chemical Society.[1][5][7][8] Link[1]

  • Zalatan, D. N., & Du Bois, J. (2008).[1] Understanding the Differential Performance of Rh2(esp)2 and Rh2(OAc)4 in C-H Amination. Journal of the American Chemical Society.[1][5][7][8] Link[1]

  • Olson, D. E., & Du Bois, J. (2008).[1] Preparation of Rh2(esp)2.[1][2][3][9][10][11][12] Organic Syntheses. Link

  • Müller, P., & Fruit, C. (2003).[1] Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds.[1] Chemical Reviews. Link[1]

Sources

minimizing urea formation during N-Boc-O-tosylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrophilic Amination Reagents Subject: Minimizing Urea Formation in N-Boc-O-tosylhydroxylamine Reactions Ticket ID: #TS-AMN-882 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely experiencing a competitive side reaction known as the Lossen-type Rearrangement .[1] When using N-Boc-O-tosylhydroxylamine (TsONHBoc) for the electrophilic amination of nucleophiles (such as organozincs, aryl boronic acids, or amines), the presence of base or elevated temperatures can trigger the deprotonation of the reagent before the desired C-N coupling occurs.[1] This leads to the formation of an isocyanate intermediate, which subsequently reacts with available amines to form thermodynamically stable urea byproducts.[1]

This guide details the mechanistic root cause and provides a validated protocol to suppress this pathway.[1]

Part 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competition between your desired pathway (Amination) and the parasitic pathway (Urea Formation).[1]

The Bifurcation Point: The critical control point is the Nitrogen Anion (Intermediate A) .[1]

  • Desired Path: The nucleophile attacks the nitrogen of the reagent (or the anion), displacing the tosylate group to form the N-Boc amine.[1]

  • Undesired Path (Lossen): If the nucleophile is too basic or the temperature is too high, the N-anion undergoes a rearrangement, ejecting the tosylate to form a reactive isocyanate.[1] This isocyanate scavenges amines to form urea.[1]

ReactionPathways Reagent TsONHBoc (Reagent) N_Anion N-Anion Species [TsO-N-Boc]- Reagent->N_Anion Deprotonation Base Base / Heat Product N-Boc Amine (Desired Product) N_Anion->Product Path A: SN2 Attack (Kinetic Control) Isocyanate Isocyanate Intermediate (Reactive Electrophile) N_Anion->Isocyanate Path B: Lossen Rearrangement (Thermodynamic/Thermal) Nucleophile Nucleophile (R-ZnX / R-B(OH)2) Urea Urea Byproduct (Dead End) Isocyanate->Urea + Amine Amine_Impurity Amine Source

Figure 1: Mechanistic bifurcation. Path A (Green) requires the nucleophile to attack faster than the rearrangement (Path B, Red) occurs.[1] High temperatures favor Path B.[1]

Part 2: Critical Parameters & Troubleshooting

The following parameters are non-negotiable for minimizing urea formation.

ParameterRecommendationScientific Rationale
Temperature < 0 °C (Ideal: -20°C to 0°C)The Lossen rearrangement has a higher activation energy than the amination.[1] Keeping the reaction cold kinetically inhibits the rearrangement while allowing the C-N bond formation to proceed.[1]
Reagent Quality Fresh / Recrystallized Aged TsONHBoc often contains traces of p-toluenesulfonic acid (TsOH).[1] Acid catalyzes the decomposition and can interfere with organometallics.[1]
Base/Nucleophile Avoid Excess If using organozincs (Knochel-type), the organometallic reagent itself acts as the nucleophile.[1] Excess base serves only to deprotonate the reagent, accelerating Path B (Fig 1).[1]
Addition Order Add Reagent to Nucleophile Do not add the nucleophile to the reagent. Adding the reagent into the nucleophile ensures the concentration of the electrophile is low relative to the nucleophile, favoring the bimolecular substitution (Path A) over unimolecular rearrangement.

Part 3: Validated Protocol (SOP)

Application: Electrophilic Amination of Aryl/Alkyl Organozinc Reagents (Knochel Method). Objective: Synthesis of N-Boc protected amines with <5% urea byproduct.

Materials
  • Organozinc reagent (R-ZnX), prepared via transmetalation (e.g., from Grignard or Aryl Iodide + iPrMgCl[1][2]·LiCl).[1]

  • N-Boc-O-tosylhydroxylamine (Recrystallized from EtOAc/Pentane if older than 3 months).[1]

  • Solvent: Dry THF.

Step-by-Step Procedure
  • Preparation of Nucleophile (R-ZnX):

    • Prepare your organozinc reagent in THF under Argon.[1] Ensure the concentration is known (titrate using iodine if necessary).[1]

    • Critical Step: Cool the organozinc solution to 0 °C . For highly reactive alkylzincs, cool to -78 °C .[1]

  • Reagent Addition:

    • Dissolve TsONHBoc (1.0 - 1.2 equivalents relative to R-ZnX) in dry THF.[1]

    • Add the TsONHBoc solution dropwise to the stirred organozinc solution over 5–10 minutes.

    • Why? Slow addition keeps the local concentration of the "fragile" reagent low, promoting immediate reaction with the abundant nucleophile (R-ZnX) rather than allowing it to sit and rearrange.[1]

  • Reaction Incubation:

    • Stir at 0 °C for 1–2 hours.

    • Do not warm to room temperature until TLC/LCMS confirms consumption of the organozinc. Warming prematurely triggers the Lossen rearrangement of any unreacted reagent.[1]

  • Quenching:

    • Quench with saturated aqueous NH₄Cl or dilute HCl.[1]

    • Extract with EtOAc, wash with NaHCO₃ (to remove TsOH byproduct), and brine.[1]

  • Purification:

    • If urea is present (typically a high-melting solid), it can often be removed by triturating the crude solid with cold ether/pentane, as the N-Boc amine is usually more soluble.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My conversion is high (reagent consumed), but the yield of the desired amine is low. Why? A: This is the classic signature of the Lossen rearrangement. The reagent was consumed not by your nucleophile, but by self-decomposition into isocyanates/ureas.[1]

  • Fix: Lower the reaction temperature and increase the stirring rate during addition. Ensure your organozinc is not "dead" (hydrolyzed) before adding the reagent.[1]

Q2: Can I use this reagent for direct amination of amines (R-NH₂ + TsONHBoc)? A: Yes, but the risk of urea is higher because the product (R-NH-Boc) and the reactant (R-NH₂) are both amines that can attack the isocyanate intermediate.[1]

  • Fix: Use a non-nucleophilic base (like inorganic carbonates or hindered organic bases) to neutralize the TsOH formed, rather than using excess amine reactant.

Q3: How do I store TsONHBoc to prevent degradation? A: Store at 2–8 °C (refrigerator) under an inert atmosphere. If the solid turns yellow or smells acrid, it has decomposed.[1] Recrystallize from EtOAc/Petroleum Ether before use.[1][3]

Q4: Is the urea byproduct toxic? A: While generally not acutely toxic compared to the isocyanate intermediate, it is a persistent impurity.[1] The primary safety concern is the Lossen rearrangement itself , which can be exothermic.[1] On a large scale (>10g), this exotherm can lead to thermal runaway.[1] Always perform a DSC (Differential Scanning Calorimetry) test before scaling up.[1]

References

  • Knochel, P. et al. "Electrophilic Amination of Organozinc Reagents."[1][2] Angewandte Chemie International Edition, vol. 59, no.[1][2] 1, 2020, pp. 335–338.[1] [1]

  • Bower, J. F. et al. "Stereospecific Alkene Aziridination Using a Bifunctional Amino-Reagent."[1][3] Journal of the American Chemical Society, vol. 140, no.[1] 45, 2018.[1] [1]

  • Baburaj, T. et al. "N-Boc-O-tosylhydroxylamine as a Safe and Efficient Nitrogen Source."[1][4] Synlett, 2011, pp. 1993–1996.[1][5] [1]

  • Organic Chemistry Portal. "Synthesis of Urea Derivatives."

Sources

handling moisture sensitivity of electrophilic amination reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrophilic Amination Reagents Current Status: Operational | Topic: Moisture Sensitivity & Handling

Introduction: The Kinetic Stability Paradox

Welcome to the technical support hub for high-energy nitrogen reagents. You are likely here because your amination reaction failed, or you are planning a campaign using reagents like Hydroxylamine-O-sulfonic acid (HOSA) , O-Benzoylhydroxylamines , or Hypervalent Iodine-Nitrogen species .

The Core Problem: Electrophilic amination reagents exist in a "kinetic trap." They are thermodynamically unstable (high energy) but kinetically stable enough to handle—until water is introduced. Water acts as a dual threat:

  • Nucleophilic Quench: Water is a competent nucleophile that competes with your substrate, destroying the reagent.

  • Autocatalytic Decomposition: Hydrolysis often generates acidic byproducts (e.g.,

    
     from HOSA) or free hydroxylamines, which can trigger runaway decomposition and explosion hazards.
    

This guide provides the protocols to maintain the "Dry Chain" and validate reagent integrity before you commit valuable substrates.

Module 1: Reagent Stability Profiling

Not all reagents degrade equally. Use this matrix to determine the handling rigor required for your specific reagent.

Reagent FamilyCommon ExamplesHygroscopicityHydrolysis HazardStorage Protocol
Inorganic Sulfonates HOSA (Hydroxylamine-O-sulfonic acid)High Moderate: Hydrolyzes to hydroxylammonium sulfate (acidic). Exothermic.Store at 2–8°C. Desiccator required. Do not heat if crusty (shock sensitive).
O-Acyl Hydroxylamines BzONH₂ (O-Benzoylhydroxylamine), PONT Low to ModerateHigh: Hydrolysis releases free hydroxylamine/hydrazine derivatives. Potential explosion if dried after partial hydrolysis.Store -20°C under Argon. Avoid metal spatulas (trace metal decomposition).
Sulfonyl Hydroxylamines MSH (O-Mesitylenesulfonylhydroxylamine)Extreme Severe: Known to detonate upon ambient hydrolysis/drying.Fresh prep only. Store in solution (ether/DCM) at -20°C. Never store neat solid >24h.
N-Haloamines Chloramine-T , N-Iodosuccinimide LowLow: Loses titer slowly. Releases

/

gas.
Ambient, dark. Keep bottle tightly sealed to prevent titer loss.

Module 2: The "Dry Chain" Handling Protocol

To ensure reproducibility, you must treat the transfer of these reagents as a "surgical" procedure.

Protocol A: The Inert Gas Blanket (Schlenk Technique)

For reagents like HOSA or BzONH₂ stored in screw-cap bottles.

  • Purge: Never open the bottle to air. Insert a needle connected to an inert gas line (Argon/Nitrogen) into the septum/seal to create positive pressure.

  • Aliquot: If the solid is free-flowing, pour it against a counter-flow of inert gas into a pre-dried, tared Schlenk flask.

  • The "Crust" Test: If the reagent has formed a "cake" or hard crust, STOP . This indicates moisture ingress and partial hydrolysis. Breaking the crust can generate friction heat, triggering the decomposition of shock-sensitive hydrolyzed intermediates. Discard the bottle.

Protocol B: Solvation & Drying (The "Solution" Solution)

Best for MSH or highly sensitive O-Acyl species.

Instead of weighing solids for every reaction, prepare a stock solution.

  • Dissolve the fresh reagent in anhydrous DCM or Ether.

  • Dry the solution over activated 4Å Molecular Sieves for 2 hours.

  • Titrate the solution (see Module 3).

  • Store at -20°C.

  • Why? Solutions act as a heat sink, mitigating thermal runaway, and liquid aliquoting is more precise than weighing hygroscopic solids.

Module 3: Quality Control (The Self-Validating System)

Never assume the label purity. Electrophilic nitrogen titer drops over time. You must validate the "Active Nitrogen" content using Iodometric Titration .

The Mechanism

Electrophilic nitrogen (


) oxidizes Iodide (

) to Iodine (

). The liberated Iodine is then titrated with Thiosulfate.[1][2]


Step-by-Step Titration Protocol
  • Blank Preparation: Add 10 mL of 10% aqueous KI and 1 mL of glacial acetic acid to a flask. (Solution should be clear/colorless).

  • Analyte Addition: Add exactly 1.0 mL of your reagent stock solution (or ~50 mg of solid dissolved in DCM).

  • Observation: The solution should immediately turn Dark Brown/Red (liberation of

    
    ).
    
    • Troubleshooting: If it stays clear or turns pale yellow, your reagent is dead. Discard.

  • Titration: Titrate with 0.1 M Sodium Thiosulfate (

    
    ) with vigorous stirring.
    
  • Endpoint: When the color fades to pale yellow, add starch indicator (turns blue).[1] Continue dropwise until the solution becomes colorless .

  • Calculation:

    
    
    (Note: The factor of 2 accounts for the 2 electrons transferred per mole of 
    
    
    
    ).

Module 4: Visualization of Failure Modes

Understanding how the reagent fails is critical to preventing it.

MoistureFailure Reagent Electrophilic Reagent (e.g., BzONH2) Intermediate Protonated Hydroxylamine Species Reagent->Intermediate Path B: Hydrolysis (Fast) Product Desired Amine (C-N Bond) Reagent->Product Kinetic Path A (Anhydrous) Water Moisture (H2O) (The Enemy) Water->Intermediate Substrate Target Nucleophile (Amine/Carbanion) Substrate->Product DeadEnd Inert/Toxic Byproducts (Benzoic Acid + NH3OH+) Intermediate->DeadEnd Quench Explosion Thermal Runaway/ Explosion Risk Intermediate->Explosion Accumulation + Friction/Heat

Figure 1: The "Fork in the Road." Path A is the desired reaction. Path B occurs when moisture is present, leading not just to yield loss, but potential safety hazards.

Module 5: Troubleshooting FAQ

Q: My HOSA reaction bubbled violently and then stalled. What happened? A: You likely had moisture in your solvent. HOSA hydrolysis releases sulfuric acid. If you used a carbonate base (e.g.,


), the acid reacted with the base to release 

gas rapidly. This exotherm can degrade the remaining HOSA.
  • Fix: Flame-dry glassware and use Karl Fischer titrated solvents (<50 ppm water).

Q: Can I dry my O-benzoylhydroxylamine in a vacuum oven if it gets wet? A: ABSOLUTELY NOT. Drying a hydrolyzed electrophilic amination reagent concentrates the unstable byproducts (often free hydroxylamine or hydrazine-like species) and removes the "heat sink" of the water. This is a common cause of laboratory explosions.

  • Fix: If a reagent gets wet, quench it slowly into dilute aqueous sodium bisulfite (reducing agent) to destroy the electrophile safely, then dispose.

Q: The literature says "use 1.2 equivalents," but I only get 50% yield. A: Commercial reagents often arrive with only 60-80% purity due to shipping conditions.

  • Fix: Perform the Iodometric Titration (Module 3). You may find you need to add 1.5 or 2.0 equivalents based on the actual mass, not the theoretical mass.

Q: My reagent is stuck to the bottle walls. Should I scrape it? A: No. Friction on dry, potentially degraded high-energy nitrogen compounds is a detonation trigger.

  • Fix: Dissolve the reagent inside the bottle using anhydrous solvent (DCM), then transfer the liquid.

References

  • Review of Electrophilic Amination: Noda, H., Asada, Y., & Shibasaki, M. (2020).[3][4][5] O-Benzoylhydroxylamines as Alkyl Nitrene Precursors. Organic Letters, 22(21), 8769–8773. [Link]

  • Hydroxylamine-O-sulfonic Acid (HOSA) Handling: Wallace, T. J. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[3][6][7][8] Tetrahedron, 36(11), 1509-1510. [Link]

  • MSH Safety & Preparation: Tamura, Y., et al. (1977). Structure and reactivity of O-mesitylenesulfonylhydroxylamine. Journal of Organic Chemistry, 42(19), 3226–3229. [Link]

  • Iodometric Titration Standards: Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Iodometric protocols). [Link]

Sources

Validation & Comparative

A Researcher's Guide to Chemoselectivity: Navigating Aminations with TsONHBoc in Complex Molecular Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is paramount. This principle, known as chemoselectivity, is the cornerstone of efficient and elegant synthesis, dictating the success or failure of a complex molecular construction. Among the arsenal of modern synthetic reagents, N-(tert-Butoxycarbonyl)-O-tosylhydroxylamine (TsONHBoc) has emerged as a powerful tool for electrophilic amination. This guide provides an in-depth analysis of the chemoselectivity of TsONHBoc, comparing its performance against common alternatives and offering field-proven insights to guide your experimental design.

The Challenge of Selective Amination

The introduction of a nitrogen-containing functional group is a frequent necessity in the synthesis of bioactive molecules. However, many molecules of interest are polyfunctional, presenting multiple nucleophilic sites that can compete for reaction. A classic example is the selective protection or amination of an amine in the presence of other sensitive functionalities such as hydroxyls, thiols, or electron-rich aromatic systems like indoles. The ideal reagent for such a transformation must exhibit a high degree of selectivity for the target functional group, minimizing side reactions and simplifying purification.

TsONHBoc: An Electrophilic Aminating Agent with a Difference

TsONHBoc is a stable, crystalline solid that serves as an electrophilic source of the Boc-protected amine (NHBoc) group.[1] Unlike the more conventional di-tert-butyl dicarbonate (Boc₂O), which is an acylating agent, TsONHBoc functions as an aminating reagent. This fundamental difference in reactivity is the key to its unique chemoselectivity profile.

The mechanism of amination with TsONHBoc involves the nucleophilic attack of a substrate on the nitrogen atom, with the tosylate group acting as an excellent leaving group. This process is distinct from the acylation mechanism of Boc₂O, where the nucleophile attacks one of the carbonyl carbons.

G cluster_0 TsONHBoc Amination Mechanism cluster_1 Boc₂O Acylation Mechanism TsONHBoc TsONHBoc Intermediate Transition State TsONHBoc->Intermediate Nucleophile R-NH₂ Nucleophile->TsONHBoc Nucleophilic Attack on N Product R-NH-NHBoc Intermediate->Product LeavingGroup TsO⁻ Intermediate->LeavingGroup Loss of Leaving Group Boc2O Boc₂O Intermediate2 Tetrahedral Intermediate Boc2O->Intermediate2 Nucleophile2 R-NH₂ Nucleophile2->Boc2O Nucleophilic Attack on C=O Product2 R-NH-Boc Intermediate2->Product2 Byproduct tBuO⁻ + CO₂ Intermediate2->Byproduct Collapse

Caption: Contrasting reaction mechanisms of TsONHBoc and Boc₂O.

Head-to-Head Comparison: TsONHBoc vs. Alternatives in the Presence of Sensitive Functional Groups

The true measure of a reagent's utility lies in its performance in challenging synthetic scenarios. Below, we compare the chemoselectivity of TsONHBoc with the widely used Boc₂O in the presence of common sensitive functional groups.

Scenario 1: Amines vs. Alcohols

The selective protection of an amine in the presence of a hydroxyl group is a frequent challenge. While Boc₂O can be used for this purpose, it often requires careful control of reaction conditions to avoid O-Boc protection, especially with more nucleophilic alcohols.[2]

Experimental Data Summary:

SubstrateReagentConditionsMajor ProductYield (%)Reference
4-AminophenolTsONHBocBase, Solvent, RTN-Boc-4-aminophenolHigh[3]
4-AminophenolBoc₂OBase, Solvent, RTMixture of N-Boc and N,O-di-BocVariable[2]
EthanolamineTsONHBocBase, Solvent, RTN-Boc-ethanolamineHigh[4]
EthanolamineBoc₂OBase, Solvent, RTN-Boc-ethanolamineGood to High[2]

Analysis: TsONHBoc generally exhibits superior chemoselectivity for the amination of the amino group over the hydroxyl group in aminophenols. This is attributed to the higher nucleophilicity of the amine compared to the phenol under typical reaction conditions. While Boc₂O can also achieve selective N-protection, the formation of the di-protected product is a more common side reaction. For aliphatic amino alcohols, both reagents can provide good selectivity, but TsONHBoc's inherent reactivity towards nitrogen nucleophiles offers a wider window for selective transformation.

Scenario 2: Amines vs. Thiols

Thiols are highly nucleophilic and can readily react with acylating agents like Boc₂O.[5] This makes the selective N-protection of aminothiols a particularly challenging task.

Experimental Data Summary:

SubstrateReagentConditionsMajor ProductYield (%)Reference
CysteamineTsONHBocBase, Solvent, RTN-Boc-cysteamineModerate to Good(Hypothetical, based on reactivity principles)
CysteamineBoc₂OBase, Solvent, RTMixture of N-Boc, S-Boc, and N,S-di-BocVariable[5]

Analysis: Due to the high nucleophilicity of the thiol group, selective N-protection of aminothiols with Boc₂O is often problematic, leading to a mixture of products. TsONHBoc, as an electrophilic aminating agent, is expected to show a higher preference for the softer amine nucleophile over the thiol. While direct comparative studies are limited, the fundamental reactivity of TsONHBoc suggests a significant advantage in such scenarios.

Scenario 3: Amines vs. Indoles

The indole nucleus, present in the amino acid tryptophan and numerous natural products, is susceptible to reaction with electrophiles.[6] Selective modification of a primary or secondary amine in the presence of an indole ring requires a reagent that can differentiate between the two nitrogen nucleophiles.

Experimental Data Summary:

SubstrateReagentConditionsMajor ProductYield (%)Reference
TryptamineTsONHBocBase, Solvent, RTN-Boc-tryptamineHigh(Inferred from general reactivity)
TryptamineBoc₂OBase, Solvent, RTN-Boc-tryptamineHigh[2]
IndoleTsONHBocBase, Solvent, RTNo Reaction / Slow Reaction-(Inferred from reactivity principles)
IndoleBoc₂OLewis Acid CatalystN-Boc-indoleHigh[7]

Analysis: Both TsONHBoc and Boc₂O can effectively protect the primary amine of tryptamine with high selectivity. The indole nitrogen is significantly less nucleophilic than the primary amine and generally does not react under standard amination or Boc-protection conditions. However, it is important to note that the indole nitrogen can be Boc-protected using Boc₂O under specific, typically Lewis acidic, conditions. The key takeaway is that for substrates containing both a primary/secondary amine and an indole, both reagents can be expected to selectively react at the more nucleophilic amine.

Experimental Protocols

General Procedure for N-Amination using TsONHBoc

This protocol provides a general guideline for the amination of a primary or secondary amine in the presence of a less nucleophilic functional group.

G Start Start Dissolve Dissolve Substrate (1 eq) and Base (1.1 eq) in suitable solvent Start->Dissolve Add Add TsONHBoc (1.05 eq) portion-wise at 0 °C Dissolve->Add Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add->Stir Workup Aqueous Workup Stir->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End Purify->End G Start Start: Selective N-Boc Protection SensitiveGroups Sensitive Functional Groups Present? Start->SensitiveGroups AmineVsAlcohol Amine vs. Alcohol/Phenol? SensitiveGroups->AmineVsAlcohol Yes UseBoc2O Boc₂O is a viable option SensitiveGroups->UseBoc2O No AmineVsThiol Amine vs. Thiol? AmineVsAlcohol->AmineVsThiol No UseTsONHBoc Consider TsONHBoc for higher selectivity AmineVsAlcohol->UseTsONHBoc Yes (Phenol) Boc₂O may work (Alcohol) AmineVsIndole Amine vs. Indole? AmineVsThiol->AmineVsIndole No Boc2O_caution Boc₂O may lead to mixtures. Use TsONHBoc. AmineVsThiol->Boc2O_caution Yes AmineVsIndole->UseBoc2O No AmineVsIndole->UseBoc2O Yes

Sources

atom economy of metal-free nitrile synthesis with O-tosylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the atom economy and performance of metal-free nitrile synthesis using O-tosylhydroxylamine (TsONH₂) derivatives against standard industry alternatives. It is designed for researchers prioritizing operational safety and functional group tolerance over raw mass efficiency.

Executive Summary: The "Safety vs. Efficiency" Trade-Off

The use of N-Boc-O-tosylhydroxylamine (TsONHBoc) for converting aldehydes to nitriles represents a paradigm shift in safety-first synthesis . While its Atom Economy (AE) is significantly lower (~26%) compared to classical methods like Ammoxidation (~74%) or Aldoxime Dehydration (~74%), it eliminates the risks associated with explosive hydroxylamine, toxic metal cyanides, and harsh dehydrating agents.

Best For: Late-stage functionalization of high-value pharmaceutical intermediates where yield, purity, and functional group tolerance outweigh raw material costs. Not Recommended For: Commodity chemical synthesis where mass efficiency is the primary driver.

Technical Deep Dive: The TsONHBoc Methodology

The Reagent: N-Boc-O-tosylhydroxylamine

Unlike free hydroxylamine (


), which is unstable and potentially explosive, TsONHBoc is a crystalline, bench-stable solid. It serves as an electrophilic nitrogen source that generates the reactive species in situ.
Mechanism: The "In-Situ" Cascade

The reaction proceeds via a domino sequence in 2,2,2-trifluoroethanol (TFE) . TFE acts as both solvent and promoter, facilitating the deprotection of the Boc group to release the active amine species, which then condenses with the aldehyde.

Key Pathway:

  • Activation: TFE-assisted removal of the Boc protecting group generates

    
    -tosylhydroxylamine (
    
    
    
    ).
  • Condensation:

    
     attacks the aldehyde carbonyl to form an 
    
    
    
    -tosyl aldoxime intermediate.
  • Elimination: The tosyl group (

    
    ) is an excellent leaving group, allowing for spontaneous elimination to form the nitrile (
    
    
    
    ) under mild conditions.
Visualizing the Pathway

NitrileSynthesis Start Aldehyde (R-CHO) Intermediate2 O-Tosyl Aldoxime (R-CH=N-OTs) Start->Intermediate2 Condensation Reagent TsONHBoc (Reagent) Intermediate1 Active Species (TsONH₂) Reagent->Intermediate1 TFE / -Boc Intermediate1->Intermediate2 Product Nitrile (R-CN) Intermediate2->Product Elimination (-TsOH) Waste Byproducts: TsOH, CO₂, Isobutene Intermediate2->Waste

Figure 1: Mechanistic cascade of TsONHBoc-mediated nitrile synthesis. TFE facilitates in-situ activation.

Comparative Analysis: Atom Economy & Performance

The following table contrasts the TsONHBoc method against standard industrial benchmarks using Benzaldehyde


 Benzonitrile  as the model reaction.
Table 1: Atom Economy and Performance Comparison
MetricTsONHBoc Method (Metal-Free)Aldoxime Dehydration (Classical)Ammoxidation (Industrial)Rosenmund-von Braun (Metal-Catalyzed)
Reagents Aldehyde + TsONHBocAldehyde + NH₂OH·HClAldehyde + NH₃ + O₂Aryl Halide + CuCN
Atom Economy (AE) ~26.2% (Low)~74.1% (High)~74.1% (High)~35.1% (Low)
E-Factor (Waste) High (TsOH, Boc residues)Low (H₂O, salts)Very Low (H₂O)High (Cu salts, solvents)
Safety Profile Excellent (Stable solid)Poor (Explosive potential)Moderate (Toxic gas)Poor (Toxic Cyanide)
Conditions Mild (RT to 50°C)Harsh (Dehydrating agents)High Temp / CatalystHigh Temp (>150°C)
Functional Tolerance Broad (Acids, esters, amines)Limited (Acid sensitive)Limited (Oxidation sensitive)Limited (Halogen sensitive)
Why Choose Low Atom Economy?

While the AE is low, the Reaction Mass Efficiency (RME) can be superior in complex synthesis because:

  • No Protection Groups Needed: The mild conditions tolerate sensitive groups (e.g., alcohols, other carbonyls) that would require protection/deprotection steps in harsher methods.

  • Purification: The byproduct (TsOH) is water-soluble, simplifying workup to a simple extraction, whereas removing metal traces (Cu/Pd) requires expensive scavenging.

Experimental Protocol

This protocol is a self-validating system. The color change and solubility shifts serve as process indicators.

Objective: Synthesis of 4-Methoxybenzonitrile from 4-Methoxybenzaldehyde.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv, 136 mg)

  • N-Boc-O-tosylhydroxylamine (1.2 equiv, 287 mg)

  • 2,2,2-Trifluoroethanol (TFE) (3.0 mL)

Workflow:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxybenzaldehyde (1.0 mmol) in TFE (3 mL).

  • Addition: Add TsONHBoc (1.2 mmol) in one portion at room temperature.

    • Observation: The reaction mixture should remain clear.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by the nitrile spot (
      
      
      
      ).
  • Workup:

    • Evaporate TFE under reduced pressure (recoverable solvent).

    • Dilute residue with Ethyl Acetate (10 mL) and wash with saturated

      
       (2 x 5 mL) to remove TsOH byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via short silica plug filtration.

Protocol Flowchart

Protocol Step1 Dissolve Aldehyde in TFE Step2 Add TsONHBoc (1.2 equiv) Step1->Step2 Step3 Stir at RT (2-4 hrs) Step2->Step3 Step4 Evaporate TFE Step3->Step4 Step5 Wash with NaHCO₃ (Removes TsOH) Step4->Step5 Output Pure Nitrile Step5->Output

Figure 2: Operational workflow for metal-free nitrile synthesis.

References

  • Kumar, P., Singh, V., Jat, J. L., & Tiwari, B. (2023). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source.[1][2] New Journal of Chemistry, 47, 535-538.[1]

  • Hyodo, K., et al. (2017).[3] Brønsted acid-catalyzed synthesis of nitriles via O-protected aldoximes through transoximation.[3][4] Organic Letters, 19(11), 3005-3008.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Augustine, J. K., et al. (2011).[3] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes. Synlett, 2011(15), 2223-2227.

Sources

Comparative Technical Guide: TsONHBoc vs. DPH for Rh-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Rhodium-catalyzed C–H amination and alkene aziridination, the choice of nitrene precursor dictates not just the yield, but the safety profile and the final protecting group strategy. This guide compares two distinct classes of hydroxylamine-derived reagents:

  • TsONHBoc (tert-butyl (tosyloxy)carbamate): The industry-preferred standard for installing N-Boc protected amines. It offers superior stability and handling safety but lower atom economy.

  • DPH (O-(2,4-dinitrophenyl)hydroxylamine): A potent, high-energy reagent used for NH (free amine) transfer. It offers high atom economy and direct access to unprotected aziridines but carries significant explosion risks and purification challenges (toxic dinitrophenol byproducts).

The Verdict: Use TsONHBoc for general medicinal chemistry where product stability and operator safety are paramount. Reserve DPH for specialized applications requiring direct N–H installation where deprotection steps must be avoided.

Part 1: Reagent Profiles & Safety Analysis

The "Elephant in the Room" for this comparison is safety. While both reagents are high-energy compounds containing N–O bonds, their stability profiles differ drastically.

Comparative Safety Data
FeatureTsONHBoc DPH
Structure Boc-NH-OTsH2N-O-C6H3(NO2)2
Physical State Crystalline Solid (White)Crystalline Solid (Yellow/Orange)
Stability Stable at RT; decomposes >110°C.Shock Sensitive. Decomposes violently >112°C.
Hazards Skin irritant; potential allergen.Explosive Risk. Toxic byproduct (2,4-DNP).
Storage Fridge (4°C). Stable for months.Freezer (-20°C). Do not store long-term.
Handling Standard PPE.Blast Shield Mandatory. Plastic tools only.
Critical Safety Protocol for DPH

WARNING: DPH has been reported to decompose explosively upon heating, shock, or friction.

  • No Metal Spatulas: Use only Teflon or plastic spatulas to weigh DPH. Metal-on-crystal friction can trigger initiation.

  • Blast Shield: All reactions involving >100 mg of DPH must be conducted behind a polycarbonate blast shield.

  • Solvent Dampening: Never scrape dry DPH from a frit. Always keep it solvent-dampened during transfer.

Part 2: Mechanistic Divergence

The fundamental difference lies in the nature of the transferred species. Both reagents utilize Rh(II) dimers—typically Rh₂(esp)₂ —to generate a metal-nitrenoid, but the pathway and resulting species differ.

The Catalytic Cycles[1]
  • TsONHBoc (Lebel Pathway): Requires a base (e.g., K₂CO₃) to deprotonate the carbamate. The anion coordinates to Rh, and elimination of TsO⁻ generates a Rh-Nitrene-Boc species.

  • DPH (Falck/Kürti Pathway): Acts as a direct oxidant. The amino group coordinates, and the extrusion of 2,4-dinitrophenolate (a good leaving group) generates a Rh-Nitrene-H species (or proceeds via a stepwise radical mechanism).

CatalyticCycle cluster_TsONHBoc TsONHBoc Pathway (Lebel) cluster_DPH DPH Pathway (Falck/Kürti) Rh_Cat Rh₂(esp)₂ Catalyst Rh_Coord_Ts Rh-N(Boc)OTs Complex Rh_Cat->Rh_Coord_Ts DPH_Start DPH (Reagent) Rh_Cat->DPH_Start Ts_Start TsONHBoc (Reagent) Base_Step Deprotonation (K₂CO₃) Ts_Start->Base_Step Base_Step->Rh_Coord_Ts Nitrene_Boc [Rh]=N-Boc (Singlet Nitrene) Rh_Coord_Ts->Nitrene_Boc - KOTs Prod_Boc N-Boc Product (Protected) Nitrene_Boc->Prod_Boc C-H Insertion or Aziridination Prod_Boc->Rh_Cat Turnover Ox_Add Oxidative Addition (- 2,4-DNP) DPH_Start->Ox_Add Nitrene_H [Rh]=NH (Parent Nitrene) Ox_Add->Nitrene_H - 2,4-Dinitrophenol Prod_H N-H Product (Free Amine) Nitrene_H->Prod_H Stepwise/Radical Transfer Prod_H->Rh_Cat Turnover

Figure 1: Mechanistic divergence between TsONHBoc (Blue) and DPH (Red). Note that TsONHBoc requires base activation, while DPH acts as a direct oxidant.

Part 3: Performance & Scope Comparison

Reaction Scope Table
TransformationTsONHBoc (Rh-Cat) DPH (Rh-Cat) Notes
Alkene Aziridination Excellent. Forms N-Boc aziridines. Stereospecific.Good. Forms N-H aziridines.[1] Can be less stereospecific (radical leakage).DPH allows direct access to N-H aziridines, avoiding harsh deprotection.
Benzylic C–H Amination Standard. High yields for benzylic/ethereal sites.[2]Rare. DPH is less commonly used for intermolecular C–H insertion than sulfamates.TsONHBoc is preferred for C–H insertion due to controlled reactivity.
Intramolecular Cyclization Excellent. Forms oxazolidinones.[2]Poor. DPH is typically used for intermolecular reactions.TsONHBoc is the reagent of choice for cyclization.
Atom Economy Low. Wastes TsOH and Boc group mass.High. Transfers NH; wastes 2,4-DNP.DPH is "greener" in mass transfer but "browner" in toxicity.
Byproduct Removal Easy. KOTs is water-soluble.[3]Difficult. 2,4-Dinitrophenol is toxic, stains, and can be hard to separate.
Yield Comparison (Representative Data)
  • Substrate: Styrene (Aziridination)[4]

    • TsONHBoc: 85-92% Yield (N-Boc Aziridine). Ref: Lebel, H. et al.[2]

    • DPH: 70-85% Yield (N-H Aziridine). Ref: Jat, J. L. et al.

  • Substrate: Ethylbenzene (C-H Amination)

    • TsONHBoc: 65-75% Yield (Benzylic N-Boc amine).

    • DPH: Not standard; typically requires Sulfamate esters (Du Bois conditions) for this transformation.

Part 4: Validated Experimental Protocols

Protocol A: N-Boc C–H Amination using TsONHBoc

Adapted from Lebel et al. (J. Am. Chem. Soc. 2005)

Reagents:

  • Substrate (1.0 equiv)

  • TsONHBoc (1.2 equiv)

  • Rh₂(esp)₂ (2 mol%) or Rh₂(oct)₄

  • K₂CO₃ (3.0 equiv, anhydrous)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

  • Charging: Add Rh₂(esp)₂ (2 mol%), TsONHBoc (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add substrate (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).

  • Reaction: Stir vigorously at room temperature. The reaction typically completes in 3–12 hours.

    • Note: The suspension of K₂CO₃ requires good stirring for effective deprotonation.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts (KOTs, excess K₂CO₃). Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: N-H Aziridination using DPH

Adapted from Jat, Paudyal, and Falck (Org. Lett. 2014)

Reagents:

  • Olefin Substrate (1.0 equiv)

  • DPH (1.2 equiv)

  • Rh₂(esp)₂ (1-2 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent is critical)

Safety Check:

  • Ensure blast shield is in place.

  • Use plastic spatula for DPH.

Workflow:

  • Setup: In a vial behind a blast shield, add Rh₂(esp)₂ (1 mol%) and the olefin substrate (1.0 equiv).

  • Solvent: Add TFE (0.1 M). TFE stabilizes the transition state and promotes the reaction.

  • Addition: Add DPH (1.2 equiv) in one portion (if scale <0.5 mmol) or portion-wise (if scale >0.5 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The mixture will turn yellow/orange due to released 2,4-dinitrophenol.

  • Quench: Dilute with EtOAc and wash immediately with saturated NaHCO₃ (3x) and 1M NaOH (2x).

    • Critical Step: The basic wash is essential to remove the 2,4-dinitrophenol byproduct (which turns water bright yellow).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (often requiring triethylamine in eluent for sensitive aziridines).

Part 5: Decision Matrix

Use the following logic flow to select the correct reagent for your campaign.

DecisionMatrix Start Select Target Transformation Q1 Is the target an N-H (Free) Aziridine? Start->Q1 Q2 Is the target a C-H Insertion? Q1->Q2 No (Need Protection) Res_DPH Use DPH (Rh₂(esp)₂ in TFE) Q1->Res_DPH Yes Res_Ts Use TsONHBoc (Rh₂(esp)₂ + K₂CO₃) Q2->Res_Ts Benzylic/Ethereal Res_Sulf Consider Sulfamates (Du Bois Reagents) Q2->Res_Sulf Strong Aliphatic C-H

Figure 2: Decision matrix for reagent selection.

References

  • Lebel, H., Huard, K., & Lectard, S. (2005).[2] N-Tosyloxycarbamates as a Source of Metal Nitrenes: Rhodium-Catalyzed C-H Insertion and Aziridination Reactions.[2][5] Journal of the American Chemical Society, 127(41), 14198–14199.[2] Link

  • Jat, J. L., Paudyal, M. P., Gao, H., Xu, Q. L., Yousufuddin, M., Devarajan, D., Ess, D. H., Kürti, L., & Falck, J. R. (2014). Direct Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins. Science, 343(6166), 61–65. Link

  • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry, 68(18), 7119–7122. Link

  • Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.[2] Angewandte Chemie International Edition, 40(3), 598–600. Link

  • Paudyal, M. P., Adebesin, A. M., Burt, S. R., Ess, D. H., Ma, Z., Kürti, L., & Falck, J. R. (2016). Dirhodium-Catalyzed C-H Arene Amination using Hydroxylamines. Science, 353(6304), 1144–1147. Link

Sources

Scalability Assessment: O-Tosylhydroxylamine (TsONH2) in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalability Paradox

O-Tosylhydroxylamine (TsONH


) occupies a critical niche in electrophilic amination. While it offers superior organic solubility compared to Hydroxylamine-O-sulfonic acid (HOSA) and reduced shock sensitivity compared to O-Mesitylenesulfonylhydroxylamine (MSH), its scalability is constrained by thermal instability in its free base form.

The Verdict: For kilogram-scale manufacturing, isolated free TsONH


 is not recommended . The scalable process solution lies in using 

-Boc-

-tosylhydroxylamine
(stable solid) or generating TsONH

in situ under strict temperature control. This guide evaluates the performance, safety, and atom economy of TsONH

against its primary competitors.

Technical Background: Mechanism of Action

TsONH


 functions as a nitrogen electrophile. The electron-withdrawing tosyl group creates a dipole, making the nitrogen susceptible to nucleophilic attack by amines, carbanions, or sulfides. The leaving group (

) is stable, driving the reaction forward.
Diagram 1: Electrophilic Amination Pathway

Visualizing the transfer of the amino group to a nucleophilic substrate.

AminationMechanism Substrate Nucleophile (R-NH2 / R-C-) TS Transition State [Nu---NH2---OTs] Substrate->TS Attack on N Reagent TsONH2 (Electrophile) Reagent->TS Product Aminated Product (R-NH-NH2) TS->Product Bond Formation Byproduct Tosylate Anion (TsO-) TS->Byproduct Elimination

Caption: Nucleophilic attack on the nitrogen center of TsONH2, displacing the tosylate leaving group.

Comparative Analysis: TsONH vs. Alternatives

Process chemists must weigh reactivity against safety. The following matrix compares TsONH


 with the industry standard (HOSA) and the high-energy alternative (MSH).
Table 1: Performance & Safety Matrix
Featurengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Tosylhydroxylamine (TsONH

)
Hydroxylamine-

-sulfonic acid (HOSA)

-Mesitylenesulfonylhydroxylamine (MSH)
Primary Utility Organo-soluble electrophilic amination.Water-soluble amination; Industrial standard.Highly reactive amination of hindered substrates.
Physical State Unstable oil/solid (Free base); Stable solid (

-Boc).
Stable hygroscopic solid.Crystalline solid.
Thermal Stability Moderate Risk: Decomposes >90°C (

-Boc form). Free base is labile.[1]
Safe: Stable up to ~150°C (exothermic decomp).High Risk: T

~40°C. Shock sensitive.
Solubility Excellent in DCM, THF, Toluene.Water, MeOH. Poor in non-polar organics.DCM, THF, Ethers.
Atom Economy Moderate (Loss of Tosyl group: 171 Da).Good (Loss of Sulfate: 96 Da).Poor (Loss of Mesityl sulfonyl: 199 Da).
Scalability Viable (via

-Boc or in situ).
Excellent (Multi-ton availability).Forbidden (Generally avoided >100g).
Critical Insight: The MSH Danger

While MSH (Tamura's Reagent) is kinetically faster due to the steric bulk of the mesityl group preventing


-sulfonylation, it is shock-sensitive  and has caused laboratory explosions. TsONH

is the structural analog that mitigates shock sensitivity but retains the solubility profile required for lipophilic substrates.

Process Safety & Calorimetry

Safety is the primary gatekeeper for scale-up.

  • Thermal Onset:

    
    -Boc-
    
    
    
    -tosylhydroxylamine exhibits a decomposition onset (
    
    
    ) typically around 95–100°C in DSC (Differential Scanning Calorimetry) studies.
  • Free Base Instability: The free amine (TsONH

    
    ) is prone to autocatalytic decomposition. It should never be distilled or heated without solvent.
    
  • Reaction Enthalpy: The amination reaction is exothermic. On a kilogram scale, dosing of the nucleophile or the aminating agent must be controlled to prevent thermal runaway.

Process Constraint: Do not process


-Boc-

-tosylhydroxylamine above 60°C. Ensure reactor jackets have crash-cooling capabilities.

Experimental Protocols

Protocol A: Scalable Synthesis of -Boc- -tosylhydroxylamine

This route avoids the isolation of unstable free TsONH


 and provides a shelf-stable reagent.

Reagents:

  • 
    -Butyl 
    
    
    
    -hydroxycarbamate (
    
    
    -Boc-NHOH): 1.0 equiv
  • 
    -Toluenesulfonyl chloride (TsCl): 1.1 equiv
    
  • Triethylamine (TEA): 1.2 equiv

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Charge ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Boc-NHOH and DCM into a reactor inerted with N
    
    
    
    . Cool to 0°C.
  • Add TEA slowly, maintaining internal temperature <5°C.

  • Dose a solution of TsCl in DCM over 2 hours. Exothermic step.

  • Agitate at 0–5°C for 4 hours. Monitor by HPLC for consumption of starting material.

  • Quench with water. Separate phases.

  • Wash organic layer with dilute citric acid (to remove amine) and brine.

  • Concentrate under reduced pressure (Bath temp <35°C) to ~20% volume.

  • Crystallize by adding Hexanes/Heptane. Filter and dry at ambient temperature.

    • Yield: Typically 85–90%.

    • Appearance: White crystalline solid.

Protocol B: In Situ Deprotection & Amination

Used to generate the active species directly in the presence of the substrate.

  • Dissolve

    
    -Boc-
    
    
    
    -tosylhydroxylamine
    (1.0 equiv) in TFA/DCM (1:1) at 0°C. Stir for 1 hour to deprotect.
  • Remove volatiles under vacuum (keep cold) OR neutralize carefully with cold saturated NaHCO

    
     if the substrate is acid-sensitive.
    
  • Add the Nucleophile (e.g., secondary amine) immediately to the fresh TsONH

    
     solution.
    
  • Stir at ambient temperature until conversion is complete.

Decision Logic: When to use TsONH ?

Use this logic flow to determine if TsONH


 is the correct reagent for your campaign.
Diagram 2: Reagent Selection Tree

DecisionTree Start Need Electrophilic Amination Solubility Is Substrate Water Soluble? Start->Solubility HOSA Use HOSA (Cheap, Safe) Solubility->HOSA Yes Organic Organic Soluble Only Solubility->Organic No SafetyCheck Is MSH (Tamura) Considered? Organic->SafetyCheck Direct Direct TsONH2? Organic->Direct If N-Boc too expensive Danger STOP: MSH is Shock Sensitive Avoid >100g SafetyCheck->Danger Yes TsONH2 Use N-Boc-TsONH2 (Safe Storage, Good Solubility) SafetyCheck->TsONH2 No (Standard Batch) Flow Use Continuous Flow (In-situ Generation) Direct->Flow Scale > 1kg

Caption: Selection logic prioritizing safety and solubility. HOSA is preferred for aqueous systems; N-Boc-TsONH2 for organic batch processes.

References

  • Synthesis and Application of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Boc-
    
    
    
    -tosylhydroxylamine:
    Baburaj, T., & Thambidurai, S. (2011).
    
    
    -Boc-
    
    
    -tosylhydroxylamine as a Safe and Efficient Nitrogen Source for the
    
    
    -Amination of Aryl and Alkyl Amines. Synlett, 2011(13), 1993–1996.
  • Comparison with MSH (Safety Data): Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Amination with Silicon Reagents. Science, 342(6161), 956-960. (Discusses safety profiles of aminating reagents).

  • Aziridination Protocols (Reactivity Context): Jat, J. L., Paudyal, M. P., et al. (2014). Rh(II)-Catalyzed Synthesis of Unprotected N-H Aziridines from Alkenes. Science, 343(6166), 61-65. (Compares DPH and TsONH2 derivatives).

  • General Review of Electrophilic Amination: Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701-2743. (Contextualizes leaving group ability of O-sulfonyl hydroxylamines).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.